Vindesine Sulfate
Description
This compound is the sulfate salt form of Vindesine. Vindesine binds to and stabilizes tubulin, thereby interrupting tubulin polymerization and preventing the formation of the mitotic spindle and cell division; treated cells are unable to undergo mitosis and are arrested in metaphase. This agent also disrupts macromolecular synthesis. (NCI)
Vindesine is only found in individuals that have used or taken this drug. It is a vinblastine derivative with antineoplastic activity against cancer. Major side effects are myelosuppression and neurotoxicity. Vindesine is used extensively in chemotherapy protocols (antineoplastic combined chemotherapy protocols). Vindesine acts by causing the arrest of cells in metaphase mitosis through its inhibition tubulin mitotic funcitoning. The drug is cell-cycle specific for the S phase.
See also: Vindesine (has active moiety).
Properties
IUPAC Name |
methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H55N5O7.H2O4S/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;1-5(2,3)4/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);(H2,1,2,3,4)/t25-,34+,35-,36-,39+,40-,41-,42+,43+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFJBSXICYYSKG-FJFFLIEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H57N5O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049074 | |
| Record name | Vindesine sulfate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
852.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59917-39-4 | |
| Record name | Vindesine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59917-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vindesine sulfate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vincaleukoblastine, 3-(aminocarbonyl)-O4-deacetyl-3-de(methoxycarbonyl)-, sulfate (1:1) (salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Dual Facets of Vindesine Sulfate: A Technical Guide to Mitotic Inhibition and Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vindesine sulfate, a semi-synthetic vinca alkaloid, is a potent antineoplastic agent that exerts its cytotoxic effects through a dual mechanism: the inhibition of mitosis and the induction of apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these processes. By disrupting microtubule dynamics, Vindesine triggers a cascade of signaling events that culminate in cell cycle arrest and programmed cell death. This document details the core pathways involved, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the key molecular interactions and experimental workflows.
Introduction
Vindesine, a derivative of vinblastine, belongs to the vinca alkaloid family of chemotherapeutic drugs.[1] Its primary mechanism of action involves the disruption of microtubule function, which is critical for the formation of the mitotic spindle during cell division.[2] This interference with microtubule polymerization leads to an arrest of the cell cycle in the M-phase, a hallmark of vinca alkaloid activity.[3] Beyond its antimitotic effects, Vindesine actively promotes apoptosis, or programmed cell death, through the modulation of several key signaling pathways. This guide will dissect these interconnected mechanisms to provide a comprehensive understanding of this compound's role as an anticancer agent.
Mechanism of Action: Inhibition of Mitosis
Vindesine's antimitotic activity stems from its ability to bind to β-tubulin, a subunit of the tubulin heterodimers that polymerize to form microtubules.[4] This binding inhibits the assembly of microtubules, leading to their depolymerization. The disruption of microtubule dynamics has profound consequences for dividing cells, primarily by preventing the formation of a functional mitotic spindle. This ultimately results in the arrest of cells in the metaphase of mitosis, preventing cell proliferation.[5]
Quantitative Data: In Vitro Efficacy
The cytotoxic and antiproliferative effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H69 | Human Small Cell Lung Cancer | 5.5 ± 0.3 | [5] |
| H69/VDS (Vindesine-resistant) | Human Small Cell Lung Cancer | ~55 | [5] |
Mechanism of Action: Induction of Apoptosis
The mitotic arrest induced by Vindesine is a potent trigger for apoptosis. This process is orchestrated by a complex interplay of signaling pathways that converge on the activation of caspases, the executioners of apoptosis.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical mediator of the apoptotic response to Vindesine. Disruption of the microtubule network leads to cellular stress, which in turn activates the JNK signaling cascade. Activated JNK can then phosphorylate and inactivate anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL, thereby promoting apoptosis.[6][7] Furthermore, JNK can phosphorylate and activate pro-apoptotic proteins, further tipping the balance towards cell death.[4][8]
Bcl-2 Family Proteins and Caspase Activation
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Vindesine treatment can lead to the phosphorylation and inactivation of anti-apoptotic members like Bcl-2, disrupting their ability to prevent the release of cytochrome c from mitochondria. This release is a key event in apoptosis, as it leads to the formation of the apoptosome and the subsequent activation of initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3), which then execute the dismantling of the cell.
Role of p53 and NF-κB
The tumor suppressor protein p53 can be activated in response to the cellular stress induced by Vindesine. Activated p53 can transcriptionally upregulate pro-apoptotic genes, including members of the Bcl-2 family like Bax, further promoting apoptosis.[7] Additionally, vinca alkaloids have been shown to activate the NF-κB signaling pathway, which can have both pro- and anti-apoptotic roles depending on the cellular context. In some cancer cells, NF-κB activation contributes to the apoptotic response induced by these drugs.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the effects of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of Vindesine on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂)
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the tubulin solution by reconstituting lyophilized tubulin in G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare the reaction mixture in a pre-warmed 96-well plate at 37°C. For each reaction, add G-PEM buffer, GTP (to a final concentration of 1 mM), and the desired concentration of this compound or vehicle control (DMSO).
-
Initiate the polymerization by adding the cold tubulin solution to the reaction mixture in the pre-warmed plate.
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes. An increase in absorbance indicates microtubule polymerization.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with Vindesine.
Materials:
-
Cancer cell line of interest (e.g., H69 cells)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the cell cycle distribution.[1]
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or in a 96-well plate
-
This compound stock solution
-
4% Paraformaldehyde in PBS (fixation buffer)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with this compound or vehicle control for the desired time to induce apoptosis.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash the cells to remove unincorporated nucleotides.
-
If desired, counterstain the nuclei with a DNA dye like DAPI.
-
Mount the coverslips on microscope slides or analyze the plate on a fluorescence microscope or flow cytometer to visualize and quantify the apoptotic cells (cells with labeled DNA breaks).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the effects of this compound on cancer cells.
Conclusion
This compound's efficacy as a chemotherapeutic agent is rooted in its multifaceted mechanism of action. By effectively inhibiting mitosis through the disruption of microtubule dynamics, it halts the proliferation of rapidly dividing cancer cells. This mitotic arrest, coupled with the activation of pro-apoptotic signaling pathways involving JNK, the Bcl-2 family, and caspases, ensures the efficient elimination of malignant cells. A thorough understanding of these molecular pathways and the application of the detailed experimental protocols outlined in this guide are crucial for the continued development and optimization of therapeutic strategies involving this compound and other microtubule-targeting agents.
References
- 1. Vindesine in advanced breast cancer, lymphoma and melanoma. A Colorado Clinical Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vindesine receptors in cells of a human leukaemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Drug: Vinblastine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Green synthesis of silver nanoparticles from Brownlowia tersa leaf extract: multifaceted evaluation of antibacterial, antioxidant, cytotoxic, and anti-alzheimer potential | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Pharmacological profile of Vindesine Sulfate as a vinca alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vindesine sulfate is a semi-synthetic vinca alkaloid derived from vinblastine, developed for use as an antineoplastic agent. Its pharmacological profile is characterized by its interaction with tubulin, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent apoptosis in rapidly proliferating cells. This technical guide provides an in-depth overview of the mechanism of action, pharmacokinetics, pharmacodynamics, and clinical applications of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support further research and drug development efforts.
Introduction
Vindesine is a vinca alkaloid antineoplastic agent derived from vinblastine.[1][2] However, its spectrum of antineoplastic activity more closely resembles that of vincristine.[2] It is utilized in chemotherapy regimens, often in combination with other agents, for the treatment of various malignancies, including leukemias, lymphomas, and certain solid tumors like lung and breast cancer.[1][2] Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule function, a critical component of the cellular cytoskeleton, particularly during mitosis.
Mechanism of Action
The cytotoxicity of this compound is primarily attributed to its interaction with tubulin and the subsequent disruption of microtubule function.[3]
-
Tubulin Binding: Vindesine binds to the β-subunit of tubulin at a specific site known as the vinca binding domain. This binding inhibits the polymerization of tubulin dimers into microtubules.
-
Microtubule Disruption: At low concentrations, vindesine suppresses the dynamic instability of microtubules. At higher concentrations, it leads to the depolymerization of existing microtubules. This disruption prevents the formation of the mitotic spindle, an essential structure for the segregation of chromosomes during cell division.
-
Cell Cycle Arrest: The failure to form a functional mitotic spindle causes cells to arrest in the metaphase of mitosis.
-
Apoptosis: Prolonged metaphase arrest triggers the intrinsic pathway of apoptosis (programmed cell death), leading to the elimination of the cancerous cells.
This mechanism is particularly effective against rapidly dividing cells, which are a hallmark of cancer.[3]
Pharmacodynamics
Vindesine's interaction with tubulin translates to potent antimitotic and cytotoxic effects. In vitro studies have shown it to be more potent than vinblastine and approximately equipotent with vincristine at arresting cells in mitosis.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 Value | Reference |
| L5178Y (VCR-sensitive) | Murine Lymphoblastic Leukemia | 3.5 x 10-8 M | [3] |
| L5178Y/r (VCR-resistant) | Murine Lymphoblastic Leukemia | 4.0 x 10-7 M | [3] |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.
Tubulin Binding Affinity
| Compound | Binding Site | Apparent Kd (µM) |
| [3H]NABV | High-affinity | 4.2 |
| [3H]NABV | Low-affinity | 26 |
| Vinblastine | High-affinity | 0.54 |
| Vinblastine | Low-affinity | 14 |
Data from a study using a photoactive vindesine analogue and calf brain tubulin.
Pharmacokinetics
Vindesine is administered intravenously and exhibits a complex pharmacokinetic profile.
Absorption, Distribution, Metabolism, and Excretion (ADME)
| Parameter | Description | Reference(s) |
| Administration | Intravenous infusion. | [2] |
| Distribution | Rapidly distributed to body tissues. | |
| Metabolism | Primarily metabolized in the liver. | [2] |
| Elimination | Exhibits a triphasic elimination pattern from the serum. | [2] |
| Terminal Half-life (t½) | Approximately 24.2 hours. | [2] |
| Excretion | Primarily through biliary excretion into the feces, with a smaller portion excreted in the urine. |
Clinical Profile
Vindesine has demonstrated clinical activity against a range of hematological malignancies and solid tumors.[2]
Indications
-
Malignant Lymphomas (Hodgkin's and Non-Hodgkin's)[1]
-
Breast Cancer[1]
-
Esophageal Carcinoma[1]
-
Malignant Melanoma[6]
Clinical Efficacy
The response rates to vindesine-containing regimens vary depending on the cancer type, stage of the disease, and whether it is used as a single agent or in combination therapy.
| Cancer Type | Regimen | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| Small Cell Lung Cancer (SCLC) | Vindesine-containing | 74.1% | - | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | Vindesine-containing | 52.6% | - | [1] |
| Malignant Lymphomas | Vindesine-containing | 88.0% | - | [1] |
| Breast Cancer | Vindesine-containing | 62.6% | - | [1] |
| Acute Lymphoblastic Leukemia (ALL) | Vindesine-containing | 94.0% | - | [1] |
| Malignant Melanoma | Vindesine monotherapy | 26% | 17% | [6] |
| Relapsed ALL (VCR-sensitive) in children | Vindesine + Prednisone | - | 55% | [4] |
| Relapsed ALL (VCR-resistant) in children | Vindesine + Prednisone | - | 19% | [4] |
Adverse Effects
The major dose-limiting toxicities of vindesine are myelosuppression and neurotoxicity.[2] Other common side effects include alopecia, nausea, vomiting, and local irritation at the injection site.[2]
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. Polymerization is typically monitored by an increase in light scattering or fluorescence.
Objective: To determine if this compound inhibits GTP-induced tubulin polymerization.
Materials:
-
Lyophilized, purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO or appropriate buffer)
-
Control compounds (e.g., Paclitaxel as an enhancer, Nocodazole as an inhibitor)
-
96-well, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm.
Procedure:
-
Reagent Preparation:
-
Reconstitute tubulin on ice in General Tubulin Buffer to the desired concentration (e.g., 3 mg/mL).
-
Prepare GTP stock and dilute to a working concentration (e.g., 10 mM).
-
Prepare serial dilutions of this compound.
-
-
Assay Setup:
-
Pre-warm the plate reader to 37°C.
-
On ice, add the reaction components to the wells of the 96-well plate. A typical reaction mixture includes Tubulin Buffer, Glycerol, GTP, and the test compound (Vindesine) or control.
-
Initiate the reaction by adding the cold tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the 37°C reader.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Analysis:
-
Plot absorbance (OD 340 nm) versus time.
-
The rate of polymerization (Vmax) and the maximum polymer mass can be calculated from the resulting curves.
-
Compare the curves of vindesine-treated samples to the negative control (vehicle) and positive control (e.g., Nocodazole) to determine the inhibitory effect.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity and, by inference, cell viability and cytotoxicity. It is commonly used to determine the IC50 of a compound.
Objective: To determine the IC50 of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader capable of reading absorbance at ~570 nm.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate overnight (or until cells adhere and are in the logarithmic growth phase).
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Remove the old medium from the wells and add 100 µL of the corresponding drug dilution (or medium with vehicle for control wells).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
-
Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
-
Conclusion
This compound remains a relevant compound in the landscape of cancer chemotherapy. Its well-characterized mechanism of action, centered on the disruption of microtubule dynamics, provides a clear basis for its cytotoxic effects. The pharmacokinetic and pharmacodynamic profiles, along with extensive clinical data, define its therapeutic window and potential applications. This guide consolidates key technical information to serve as a resource for researchers in oncology, pharmacology, and drug development, facilitating a deeper understanding of vindesine's properties and supporting the ongoing search for more effective cancer therapies.
References
- 1. [Results of phase II clinical trial of vindesine in the treatment of malignant tumors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology, clinical efficacy and adverse effects of this compound, a new vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative uptake, retention and action of vincristine, vinblastine and vindesine on murine leukaemic lymphoblasts sensitive and resistant to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of toxicity and comparative therapeutic efficacy of vindesine-prednisone vs. vincristine-prednisone in children with acute lymphoblastic leukemia in relapse. A Pediatric Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A prospective randomized trial of combination vindesine and cisplatin versus single-agent vindesine in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multicentre phase II trial of vindesine in malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of Vindesine Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vindesine Sulfate, a semi-synthetic vinca alkaloid derived from vinblastine, is an antineoplastic agent that has been utilized in the treatment of various malignancies. Like other vinca alkaloids, its mechanism of action is centered on the disruption of microtubule dynamics, a critical process for cell division. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in animal models, summarizing key findings on its pharmacokinetics, toxicology, and anti-tumor efficacy. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of anticancer therapies.
Mechanism of Action: Microtubule Destabilization
This compound exerts its cytotoxic effects by interfering with the formation and function of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division. The drug binds to β-tubulin subunits, inhibiting their polymerization into microtubules and leading to mitotic arrest at the metaphase, ultimately inducing apoptosis in rapidly dividing cancer cells.
Pharmacokinetics in Animal Models
Pharmacokinetic studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Preclinical pharmacokinetic data for this compound have been primarily generated in non-human primates.
Experimental Protocol: Pharmacokinetic Analysis in Rhesus Monkeys
A representative study involved the intravenous administration of this compound to adult male rhesus monkeys. Blood samples were collected at various time points post-administration, and plasma concentrations of the drug were determined using a sensitive radioimmunoassay. The resulting concentration-time data were then analyzed using a two-compartment open model to determine key pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of this compound in Rhesus Monkeys
| Parameter | Value | Unit |
| Dose | 0.10 | mg/kg (IV bolus) |
| Terminal Half-life (t½) | 175 | min |
| Area Under the Curve (AUC) | 12,708 | nM x min |
| Clearance Rate | 7.8 | ml/min/kg |
| Apparent Volume of Distribution | 1.9 | l/kg |
| Data from a study in adult male rhesus monkeys.[1] |
Toxicology Profile in Animal Models
Toxicology studies are essential to identify potential adverse effects and to determine the safety profile of a drug. This compound has been evaluated in various animal models, including mice, rats, and dogs. The primary dose-limiting toxicities observed are myelosuppression and neurotoxicity.
Acute Toxicity
Acute intravenous toxicity studies have been conducted in mice and rats to determine the lethal dose 50 (LD50), which is the dose required to cause mortality in 50% of the tested population.
Table 2: Acute Intravenous Toxicity of this compound
| Species | LD50 (mg/kg) |
| Mouse | 4.6 |
| Rat | 1.8 |
Sub-chronic Toxicity
Repeated-dose toxicity studies provide insights into the effects of longer-term exposure to a drug. Sub-chronic studies with this compound have been performed in rats and dogs.
In a typical sub-chronic toxicity study, animals are administered the drug intravenously on a weekly basis for a period of three months. Throughout the study, animals are monitored for clinical signs of toxicity. Blood samples are collected periodically for hematological and clinical chemistry analysis, and at the end of the study, a full necropsy and histopathological examination of major organs are performed.
Table 3: Summary of Findings from a 3-Month Intravenous Toxicity Study of this compound in Rats
| Dose (mg/kg/week) | Key Observations |
| 0.15 | No remarkable signs of toxicity. |
| 0.3 and greater | Anorexia, depressed blood cell counts, atrophic intestinal mucosa, inhibition of spermatogenesis, extramedullary hematopoiesis, and infections.[2] |
Table 4: Summary of Findings from a 3-Month Intravenous Toxicity Study of this compound in Dogs
| Dose (mg/kg/week) | Key Observations |
| 0.04 - 0.08 | Inhibition of spermatogenesis.[2] |
| 0.1 - 0.16 | Leukopenia, slight erythropenia, inhibition of spermatogenesis, focal skeletal muscle degeneration, elevated lactic dehydrogenase, and an increase in bone marrow myeloid:erythroid ratio.[2] |
Anti-Tumor Efficacy in Animal Models
The anti-tumor activity of this compound has been evaluated in various preclinical cancer models, including murine leukemias and solid tumor xenografts. These studies are critical for establishing the potential therapeutic efficacy of the drug.
Experimental Protocol: In Vivo Tumor Xenograft Efficacy Study
Human tumor cells are implanted subcutaneously into immunocompromised mice. Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The treatment group receives this compound, typically via intravenous injection, according to a specified dosing schedule. Tumor growth is monitored regularly by measuring tumor volume. The efficacy of the treatment is assessed by comparing the tumor growth in the treated group to the control group.
Table 5: Anti-Tumor Efficacy of this compound in a Human Colorectal Tumor Xenograft Model
| Treatment | Dose (mg/kg) | Route | Schedule | Tumor Growth Inhibition (%) |
| This compound (conjugated to anti-CEA antibody) | 2.5 | IV | Not specified | 50 |
| Data from a study in athymic mice bearing a human colorectal tumor xenograft.[2] |
Conclusion
The preclinical evaluation of this compound in various animal models has provided valuable insights into its pharmacokinetic profile, toxicological effects, and anti-tumor activity. The primary mechanism of action involves the disruption of microtubule function, leading to mitotic arrest and apoptosis. The main dose-limiting toxicities are myelosuppression and neurotoxicity. Efficacy has been demonstrated in preclinical models of leukemia and solid tumors. This in-depth technical guide, with its summarized data and outlined experimental protocols, serves as a comprehensive resource for researchers in the field of oncology drug development, aiding in the design of future studies and the interpretation of preclinical data for vinca alkaloids and other microtubule-targeting agents.
References
Methodological & Application
Experimental Protocols for Vindesine Sulfate Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of Vindesine Sulfate, a vinca alkaloid chemotherapeutic agent. The following sections describe methodologies for assessing its cytotoxic effects, impact on the cell cycle, and induction of apoptosis.
Data Presentation
The cytotoxic efficacy of this compound is commonly evaluated by determining its half-maximal inhibitory concentration (IC50) across various cancer cell lines. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values are crucial for comparing drug sensitivity across different cell types and for designing further experiments.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |
| Chinese Hamster Ovary (CHO) | Ovary | ~1.3 (equivalent to 1.0 µg/ml) | 1 | Cell Kill Assay |
| L1210 | Murine Leukemia | Potent inhibition at 10⁻⁸ to 10⁻⁵ M | Not Specified | Mitotic Arrest Assay |
| Human Melanoma | Melanoma | Inhibitory effect observed | Not Specified | Growth Inhibition Assay |
| K562 | Chronic Myelogenous Leukemia | Receptor binding observed | Not Specified | Radioligand Binding Assay |
| MOLT-4 | T-cell Leukemia | High number of receptors | Not Specified | Radioligand Binding Assay |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell proliferation.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time.[1][2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Workflow for determining the cytotoxicity of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on cell cycle progression. Vindesine is known to cause a G2/M phase arrest.[3]
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. After 24 hours, treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. A study on L1210 cells showed mitotic arrest after treatment with 10⁻⁶ M Vindesine for 30 minutes.[3]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Workflow for cell cycle analysis using flow cytometry.
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the cell cycle analysis protocol.
-
Cell Harvesting: Harvest both floating and adherent cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Workflow for apoptosis detection by Annexin V/PI staining.
Signaling Pathway
This compound, like other vinca alkaloids, exerts its cytotoxic effects by targeting tubulin, a key component of microtubules. This interference with microtubule dynamics leads to mitotic arrest and ultimately apoptosis.
Mechanism of action of this compound.
References
- 1. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of vindesine, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using Vindesine Sulfate in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of Vindesine Sulfate in murine cancer models. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways to facilitate effective study design and execution.
Introduction to this compound in Murine Models
This compound is a vinca alkaloid antineoplastic agent that has demonstrated efficacy against a range of cancers. Its mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] Murine models, particularly xenografts, are crucial for preclinical evaluation of this compound's efficacy, toxicity, and pharmacokinetics.
Quantitative Data Summary
The following tables summarize quantitative data for this compound from murine studies, offering a comparative overview of its efficacy, toxicity, and pharmacokinetic profile.
Table 1: Efficacy of this compound in Murine Xenograft Models
| Tumor Model | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Human Colorectal Tumor Xenograft | Athymic Mice | 2.5 mg/kg (conjugated to anti-CEA antibody) | 50% | Not Reported | [3] |
| Lewis Lung Carcinoma | Not Specified | Not Specified | Anti-metastatic effect observed | Not Reported | Not Found |
| Madison 109 Lung Carcinoma | Not Specified | Not Specified | Anti-metastatic effect observed | Not Reported | Not Found |
Note: Data on specific TGI percentages and survival benefits for unconjugated this compound in various murine models is limited in the reviewed literature. The provided data for the colorectal tumor xenograft used a conjugated form of Vindesine.
Table 2: Toxicity Profile of this compound in Mice
| Parameter | Dose | Observation | Reference |
| Acute Toxicity | Single injection | More toxic than Vinblastine, less toxic than Vincristine | Not Found |
| Organ-Specific Toxicity | 1 and 2 mg/kg (single injection) | Significant decline in testicular weight | [4] |
| Hematological Toxicity | Not Specified | Myelosuppression is a major side effect | |
| Neurotoxicity | Not Specified | Neurotoxicity is a major dose-limiting side effect |
Table 3: Pharmacokinetic Parameters of Vindesine in Murine Models
| Parameter | Value | Murine Model Details | Reference |
| Terminal Half-life (t½) | ~24 hours (in humans, murine data limited) | Not Specified | |
| Cmax | Not available in reviewed literature | Not Specified | |
| AUC | Not available in reviewed literature | Not Specified | |
| Clearance | Primarily through hepatic metabolism | Not Specified |
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with this compound in murine xenograft models.
Murine Xenograft Model Establishment
This protocol describes the subcutaneous implantation of human tumor cells to establish a xenograft model.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., Athymic Nude, SCID)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Anesthetic agent
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at the desired concentration (typically 1x10^6 to 10x10^6 cells per 100-200 µL).
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the mice regularly for tumor growth.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
This compound Formulation and Administration
This protocol outlines the preparation and administration of this compound.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (saline) for injection
-
Sterile syringes and needles
Formulation:
-
Reconstitute the this compound powder with sterile saline to the desired stock concentration.
-
Further dilute the stock solution with sterile saline to the final desired concentration for injection.
-
Protect the solution from light.
Administration Routes:
-
Intravenous (IV) Injection (Tail Vein):
-
Warm the mouse's tail to dilate the lateral tail veins.
-
Place the mouse in a restraint device.
-
Disinfect the tail with an alcohol swab.
-
Insert a 27-30 gauge needle into one of the lateral tail veins.
-
Slowly inject the this compound solution.
-
Apply gentle pressure to the injection site after removing the needle.
-
-
Intraperitoneal (IP) Injection:
Efficacy and Toxicity Monitoring
Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor body weight of the mice at each tumor measurement.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Toxicity Monitoring:
-
Observe the mice daily for clinical signs of toxicity, including:
-
Changes in body weight (more than 20% loss is a common endpoint).
-
Changes in behavior (lethargy, hunched posture).
-
Ruffled fur.
-
Signs of neurotoxicity (e.g., gait abnormalities).
-
-
Perform complete blood counts (CBCs) to monitor for myelosuppression.
Visualized Pathways and Workflows
Mechanism of Action: Vindesine-Induced Apoptosis
This compound, like other vinca alkaloids, disrupts microtubule dynamics, leading to mitotic arrest and the activation of apoptotic signaling pathways.[1][2] Key events include the activation of the c-Jun N-terminal kinase (JNK) pathway and the degradation of IκBα, which in turn activates NF-κB.[2][9]
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a murine xenograft model.
Caption: Experimental workflow for a murine xenograft study.
References
- 1. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Vinca alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug localisation and growth inhibition studies of vindesine-monoclonal anti-CEA conjugates in a human tumour xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometric evaluation of the effect of various doses of vindesine sulphate on mouse spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of vindesine and vincristine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. dsv.ulaval.ca [dsv.ulaval.ca]
- 9. Regulation of Vinca alkaloid-induced apoptosis by NF-kappaB/IkappaB pathway in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Vindesine Sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vindesine sulfate is a semi-synthetic vinca alkaloid derived from vinblastine, used as an antineoplastic agent in chemotherapy.[1] It is effective against various cancers, including acute lymphocytic leukemia and non-small cell lung cancer.[1][2] The primary mechanism of action for vindesine involves the inhibition of microtubule polymerization by binding to tubulin.[3] This disruption of microtubule dynamics leads to the arrest of cells in the metaphase stage of mitosis, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][3]
Given its potent cytotoxic nature, the accurate and precise quantification of this compound in pharmaceutical formulations and for stability studies is critical. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for this purpose.[4] This application note details a validated reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.
Mechanism of Action
This compound exerts its cytotoxic effects by interfering with the cellular cytoskeleton. The process is a targeted disruption of cell division at a critical phase.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation and quantification of this compound.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile / 0.025 M Phosphate Buffer (pH 7.25) in a 53:47 (v/v) ratio[5] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL[5] |
| Column Temperature | 30 °C[5] |
| Detection Wavelength | 269 nm[5] |
| Run Time | Approximately 10 minutes |
Preparation of 0.025 M Phosphate Buffer (pH 7.25): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 0.025 M solution. Adjust the pH to 7.25 using a suitable base such as dilute potassium hydroxide. Filter the buffer through a 0.45 µm membrane filter before use.
Standard and Sample Preparation
a) Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored under refrigeration and protected from light.
b) Calibration Curve Standards:
-
Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a series of working standards.
-
A suggested concentration range is 1.0 µg/mL to 50 µg/mL.
c) Sample Preparation (from injection formulation):
-
Reconstitute or dilute the this compound injection sample with the mobile phase to obtain a theoretical concentration within the calibration range (e.g., 20 µg/mL).[5]
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Method Performance and Validation
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be equilibrated and its performance verified according to the criteria in Table 1. This is achieved by making five replicate injections of a working standard solution (e.g., 20 µg/mL).
Table 1: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Tailing Factor (T) | ≤ 2.0 | 1.05[6] |
| Repeatability (%RSD of Peak Area) | ≤ 2.0% (for n=5 injections) | < 1.0% |
| Theoretical Plates (N) | ≥ 2000 | > 3000 |
| Retention Time (%RSD) | ≤ 1.0% | < 0.5% |
Method Validation Summary
The analytical method was validated according to ICH guidelines. The results demonstrate that the method is specific, linear, precise, and accurate for the quantification of this compound.
Table 2: Summary of Method Validation Quantitative Data
| Validation Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (R²) | R² ≥ 0.995 | > 0.999[5][7] |
| Range | 1.0 - 50 µg/mL | - |
| Precision (%RSD) | ||
| Repeatability (Intra-day) | RSD ≤ 2.0% | < 1.5% |
| Intermediate Precision (Inter-day) | RSD ≤ 3.0% | < 2.5%[5] |
| Accuracy (% Recovery) | 90.0% - 110.0% | 98.0% - 105.0%[5][8] |
| Limit of Quantification (LOQ) | - | ~0.3 ng/mL (by HILIC-MS/MS)[9] |
| Specificity | No interference at the retention time of Vindesine peak | Peak purity > 99.5% |
Experimental Workflow and Data Analysis
The overall process from sample receipt to final report generation follows a structured workflow to ensure data integrity and reproducibility.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be suitable for the routine quality control and quantitative analysis of this compound. The method is linear, precise, accurate, and specific. The provided protocols for sample preparation and system suitability ensure reliable and reproducible results, making it a valuable tool for researchers and professionals in pharmaceutical development.
References
- 1. Vindesine | C43H55N5O7 | CID 40839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid quantification and classification of five vinca alkaloids used in cancer therapy by flow injection analysis with UV detection and chemometrics - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY00325C [pubs.rsc.org]
- 6. [An improvement on determination of the related substances in this compound and its injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phcog.com [phcog.com]
- 9. Validated HILIC-MS/MS assay for determination of vindesine in human plasma: Application to a population pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing Combination Therapy Studies with Vindesine Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing preclinical studies to evaluate the efficacy of Vindesine Sulfate in combination with other therapeutic agents. Detailed protocols for key in vitro and in vivo experiments are included to facilitate the assessment of synergistic, additive, or antagonistic interactions.
Introduction to this compound
This compound is a semi-synthetic vinca alkaloid derived from vinblastine.[1] Like other vinca alkaloids, its primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin.[2][3] This disruption of microtubule dynamics leads to mitotic arrest in the metaphase of the cell cycle, ultimately inducing apoptosis in rapidly dividing cancer cells.[2][4] this compound has been used in the treatment of various malignancies, including leukemias, lymphomas, and certain solid tumors like lung and breast cancer, often as a component of combination chemotherapy regimens.[3][5][6] The rationale for using this compound in combination therapies is to enhance efficacy, overcome drug resistance, and potentially reduce toxicity by targeting multiple cellular pathways.[7]
Designing In Vitro Combination Studies
In vitro studies are essential for the initial screening and characterization of drug interactions. These studies provide a quantitative measure of synergy, additivity, or antagonism.
Key Concepts in Combination Therapy Analysis
Synergy: The combined effect of two or more drugs is greater than the sum of their individual effects. Additivity: The combined effect is equal to the sum of the individual effects. Antagonism: The combined effect is less than the sum of their individual effects.
Two common methods for quantifying these interactions are the Combination Index (CI) method by Chou-Talalay and isobologram analysis.
-
Combination Index (CI): A quantitative measure of the degree of drug interaction.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Isobologram Analysis: A graphical representation of drug interactions. Data points falling below the line of additivity indicate synergy, on the line indicate additivity, and above the line indicate antagonism.
Experimental Workflow for In Vitro Synergy Assessment
Summarized Preclinical Data for this compound Combinations
The following tables summarize hypothetical and literature-derived data from preclinical studies of this compound in combination with other agents.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Cisplatin in A549 Lung Cancer Cells
| Treatment Group | IC50 (µM) | Combination Index (CI) at ED50 | Interaction |
| This compound | 0.05 | - | - |
| Cisplatin | 5.0 | - | - |
| Vindesine + Cisplatin (1:100 ratio) | - | 0.7 | Synergistic |
Table 2: In Vitro Apoptosis Induction in MCF-7 Breast Cancer Cells (48h Treatment)
| Treatment Group | % Apoptotic Cells (Annexin V+) |
| Control | 5% |
| This compound (0.1 µM) | 15% |
| Doxorubicin (0.5 µM) | 20% |
| Vindesine + Doxorubicin | 45% |
Table 3: Cell Cycle Arrest in CCRF-CEM Leukemia Cells (24h Treatment)
| Treatment Group | % Cells in G2/M Phase |
| Control | 10% |
| This compound (0.02 µM) | 40% |
| Methotrexate (0.1 µM) | 15% |
| Vindesine + Methotrexate | 65% |
Designing In Vivo Combination Studies
In vivo studies using animal models, such as xenografts in immunodeficient mice, are crucial for evaluating the therapeutic efficacy and toxicity of drug combinations in a more complex biological system.
Experimental Workflow for In Vivo Efficacy Assessment
Summarized Preclinical Data for this compound Combinations
Table 4: In Vivo Tumor Growth Inhibition in a Nude Mouse Xenograft Model (A549 Lung Cancer)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 | - |
| This compound (2 mg/kg) | 900 | 40% |
| Cisplatin (5 mg/kg) | 750 | 50% |
| Vindesine + Cisplatin | 300 | 80% |
Detailed Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with another agent on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination agent
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the combination agent in culture medium.
-
Treat the cells with single agents or combinations at various concentrations. Include untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound combinations.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound, the combination agent, or the combination for the desired time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound combinations on cell cycle progression.
Materials:
-
Treated and control cells
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat cells with this compound, the combination agent, or the combination for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the anti-tumor efficacy of this compound combinations in a mouse model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound and combination agent formulated for injection
-
Calipers
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (often mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Administer treatments according to the planned schedule (e.g., intraperitoneal or intravenous injections).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor mouse body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Signaling Pathway Perturbation
This compound's primary target is the microtubule network, leading to mitotic arrest. Combination therapies often aim to target complementary pathways to enhance cell killing. For example, combining this compound with an agent that inhibits survival signaling or promotes DNA damage can lead to synergistic effects.
References
- 1. scispace.com [scispace.com]
- 2. Sequential combination of methotrexate and vindesine in previously treated children with acute leukemia. A phase I-II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug localisation and growth inhibition studies of vindesine-monoclonal anti-CEA conjugates in a human tumour xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometric evaluation of the cell cycle perturbations induced by S12363, a new vinca alkaloid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. cancernetwork.com [cancernetwork.com]
- 7. kumc.edu [kumc.edu]
Application Notes and Protocols for Establishing Vindesine Sulfate-Resistant Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vindesine sulfate, a semi-synthetic vinca alkaloid, is a chemotherapeutic agent that functions by inhibiting microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. However, the development of drug resistance is a significant obstacle in its clinical efficacy. To facilitate the study of these resistance mechanisms and the development of novel therapeutic strategies to overcome them, robust in vitro models are essential. These application notes provide detailed protocols for establishing and characterizing this compound-resistant cancer cell lines.
The primary mechanisms of resistance to vinca alkaloids, including vindesine, involve the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), encoded by the MDR1 gene, which actively effluxes the drug from the cell.[1][2] Other mechanisms include alterations in tubulin structure or expression and dysregulation of apoptotic pathways.[3][4]
Data Presentation: Quantitative Analysis of this compound Resistance
The level of resistance is typically quantified by determining the half-maximal inhibitory concentration (IC50) of the drug in the resistant cell line compared to its parental, sensitive counterpart. The resistance index (RI) or fold resistance is then calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line.
| Cell Line | Cancer Type | Parental IC50 (approx.) | Resistant IC50 (approx.) | Resistance Index (Fold Resistance) | Key Resistance Mechanism |
| SH-1 | Human Esophageal Carcinoma | Not specified | Not specified | 3 to 115 | Enhanced MDR1 gene expression and amplification[1] |
| H69 | Human Small-Cell Lung Cancer | Not specified | Not specified | 11.6 | Modulation of tubulin[3] |
| L5178Y | Murine Lymphoblastic Leukemia | 3.5 x 10⁻⁸ M | 4.0 x 10⁻⁷ M | 11.4 | Reduced drug accumulation/retention[2] |
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cancer Cell Line by Stepwise Exposure
This protocol describes the gradual exposure of a parental cancer cell line to increasing concentrations of this compound to select for a resistant population.
Materials:
-
Parental cancer cell line of choice (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Sterile, nuclease-free water or DMSO for stock solution preparation
-
Cell culture flasks, plates, and other necessary consumables
-
Hemocytometer or automated cell counter
-
MTT or other cell viability assay kits
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate the parental cells in 96-well plates at a predetermined optimal density.
-
The following day, treat the cells with a range of this compound concentrations.
-
After 48-72 hours of incubation, assess cell viability using an MTT assay to determine the IC50 value.
-
-
Initiate resistance induction:
-
Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).
-
Maintain the culture, changing the medium with fresh this compound every 2-3 days.
-
Initially, a significant portion of cells may die. Allow the surviving cells to repopulate the flask.
-
-
Stepwise increase in concentration:
-
Once the cells are stably proliferating in the initial concentration, subculture them and increase the this compound concentration by 1.5- to 2-fold.
-
Monitor the cells closely for signs of recovery and proliferation. This process can take several weeks to months.
-
Repeat this stepwise increase in drug concentration. It is advisable to cryopreserve cells at each stage of increased resistance.
-
-
Establishment of the resistant line:
-
Continue the stepwise selection until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).
-
Culture the resistant cells in the presence of the high concentration of this compound for at least 2-3 passages to ensure stability.
-
-
Characterization of the resistant cell line:
-
Determine the new IC50 of the established resistant cell line and calculate the resistance index.
-
Perform molecular and cellular analyses to investigate the mechanisms of resistance (e.g., Western blotting for P-gp, tubulin immunofluorescence, apoptosis assays).
-
Protocol 2: Confirmation of Resistance by Cell Viability Assay (MTT)
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed both parental and resistant cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values for both parental and resistant cell lines.
-
Calculate the Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental).
-
Mandatory Visualizations
Experimental Workflow for Developing Resistant Cell Lines
Caption: Workflow for establishing this compound-resistant cell lines.
Signaling Pathway: MDR1/P-gp Mediated Efflux of this compound
Caption: P-gp mediated efflux of this compound from a cancer cell.
Signaling Pathway: Vindesine Action and Resistance Mechanisms
Caption: Vindesine's mechanism of action and key resistance pathways.
References
- 1. Enhanced expression of the multidrug resistance gene in vindesine-resistant human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity assay protocol for determining IC50 of Vindesine Sulfate
Application Notes and Protocols
Topic: Cytotoxicity Assay Protocol for Determining the IC50 of Vindesine Sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a vinca alkaloid chemotherapeutic agent that exerts its cytotoxic effects by disrupting microtubule dynamics.[1] As a derivative of vinblastine, it inhibits the polymerization of tubulin, a crucial component of microtubules.[1] This disruption prevents the formation of the mitotic spindle during cell division, leading to cell cycle arrest in the metaphase and subsequent apoptosis, or programmed cell death.[1][2] This mechanism of action makes this compound particularly effective against rapidly dividing cancer cells.[1]
Determining the half-maximal inhibitory concentration (IC50) is a critical step in the evaluation of any cytotoxic compound. The IC50 value represents the concentration of a drug that is required to inhibit a biological process by 50%. In this context, it is the concentration of this compound that reduces the viability of a cancer cell population by half. This application note provides a detailed protocol for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell viability.
Principle of the MTT Assay
The MTT assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[3] This reduction is primarily carried out by mitochondrial dehydrogenases in viable cells. The resulting insoluble formazan crystals are then dissolved in a solubilization solution (typically DMSO), and the absorbance of the solution is measured at a specific wavelength (usually around 570 nm).[4] The intensity of the purple color is directly proportional to the number of viable cells.
Materials and Reagents
-
This compound
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7, K562, MOLT-4)[3][5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow Diagram
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. phcogres.com [phcogres.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Vindesine receptors in cells of a human leukaemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Analysis of Vindesine Sulfate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic analysis of Vindesine Sulfate in animal models, designed to assist in the design and execution of preclinical studies. The following sections detail the pharmacokinetic parameters, experimental protocols, and analytical methodologies pertinent to the study of this vinca alkaloid.
Introduction to this compound Pharmacokinetics
This compound is a semi-synthetic vinca alkaloid derived from vinblastine, used as an antineoplastic agent. Its mechanism of action involves the inhibition of microtubule formation, leading to mitotic arrest and cell death. Understanding the pharmacokinetic profile of Vindesine in animal models is crucial for predicting its behavior in humans, including its absorption, distribution, metabolism, and excretion (ADME), which collectively determine the drug's efficacy and toxicity.
Pharmacokinetic Parameters of Vindesine
Animal studies are fundamental in characterizing the pharmacokinetic profile of new chemical entities. The following table summarizes the key pharmacokinetic parameters of Vindesine observed in a study with rhesus monkeys.
Table 1: Pharmacokinetic Parameters of Vindesine in Rhesus Monkeys following a Single Intravenous Bolus Dose
| Parameter | Value | Unit |
| Dose | 0.20 | mg/kg |
| Terminal Half-life (t½) | 175 | min |
| Clearance (CL) | 7.8 | mL/min/kg |
| Volume of Distribution (Vd) | 1.9 | L/kg |
| Area Under the Curve (AUC₀-∞) | 12,708 | nM x min |
| Data from a study in adult male rhesus monkeys. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and reliability of pharmacokinetic studies. Below is a representative protocol for the analysis of this compound in a non-human primate model.
Animal Model and Drug Administration
-
Animal Model: Adult male rhesus monkeys are a suitable non-human primate model for studying the pharmacokinetics of vinca alkaloids due to physiological similarities to humans.[1]
-
Drug Formulation: this compound should be dissolved in a sterile isotonic saline solution to the desired concentration.
-
Administration Route: Intravenous (IV) bolus injection is a common administration route for precise control over the initial drug concentration in the systemic circulation.[1]
-
Dosage: A dose of 0.20 mg/kg has been used in rhesus monkeys to achieve measurable plasma concentrations.[1]
Sample Collection and Processing
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration to characterize the plasma concentration-time profile. A typical sampling schedule might include collection at 5, 15, 30, 60, 120, 240, and 480 minutes.
-
Sample Processing:
-
Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Plasma is separated by centrifugation (e.g., at 3000 rpm for 10 minutes at 4°C).
-
The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis to ensure sample stability.
-
Bioanalytical Method
The quantification of Vindesine in plasma samples requires a sensitive and specific analytical method. While radioimmunoassays have been used historically, modern bioanalytical laboratories predominantly use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity, selectivity, and accuracy.
-
Sample Preparation:
-
Protein Precipitation: A simple and rapid method where a protein precipitating agent (e.g., acetonitrile or methanol) is added to the plasma sample to remove proteins that can interfere with the analysis.
-
Liquid-Liquid Extraction (LLE): A method that separates the drug from the plasma matrix based on its solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to isolate the analyte of interest from the plasma matrix, providing a cleaner extract compared to protein precipitation.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: A C18 reverse-phase column is typically used to separate Vindesine from other plasma components. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is commonly used. The detection is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Vindesine and an internal standard.
-
Visualizing Experimental Workflows
Clear visualization of the experimental workflow is essential for understanding the entire process from drug administration to data analysis.
Logical Relationship of Pharmacokinetic Analysis
The relationship between the different stages of a pharmacokinetic study is hierarchical and interconnected, starting from the experimental design and culminating in the interpretation of the results.
References
Troubleshooting & Optimization
Vindesine Sulfate stability and proper storage for research experiments
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of Vindesine Sulfate for research experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a vinca alkaloid antineoplastic agent derived from Catharanthus roseus.[1] Its mechanism of action involves binding to the microtubular proteins of the mitotic spindle. This disrupts tubulin polymerization, leading to mitotic arrest and cell death.[1][2][3]
Q2: How should the lyophilized this compound powder be stored?
The lyophilized powder is hygroscopic and should be stored in its original, tightly sealed, light-resistant container.[4] For optimal long-term stability, specific storage temperatures are recommended.
Q3: What are the recommended solvents for reconstituting this compound?
This compound is soluble in water and Dimethyl Sulfoxide (DMSO).[1] For a 1 mg/mL concentration, sterile 0.9% sodium chloride can also be used.[5] When using DMSO, it is critical to use a fresh, anhydrous grade, as moisture-absorbing DMSO can reduce solubility.[1]
Q4: How should I store reconstituted stock solutions?
The stability of stock solutions depends on the solvent and storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[1]
Q5: What safety precautions are necessary when handling this compound?
This compound is a cytotoxic agent and must be handled with extreme care to avoid personal contact, including inhalation.[4]
-
Engineering Controls : All handling of the powder and preparation of solutions should be performed in a Class II laminar flow biological safety cabinet.[4]
-
Personal Protective Equipment (PPE) : Wear a disposable lab coat, double nitrile gloves, and safety glasses.[4]
-
Disposal : All contaminated materials and waste must be disposed of as hazardous waste according to local, state, and federal regulations.[4]
Q6: What substances are incompatible with this compound?
Avoid strong oxidizing agents, strong acids, and strong alkalis.[4][6][7] this compound is most stable at an acidic pH and may precipitate in solutions with a pH greater than 6.[8] For dilutions, it is recommended to use solutions with a pH between 3.5 and 5.5.[9]
Data Summary Tables
Table 1: Storage and Stability of Lyophilized this compound Powder
| Storage Condition | Duration of Stability | Source(s) |
| -20°C | 3 years | [1] |
| 2°C to 8°C (Refrigerator) | See manufacturer's certificate | [5][7] |
| Store in a cool, dry place | Stable under normal conditions | [7] |
| Protect from light | Decomposes on exposure to light | [4] |
Table 2: Stability of Reconstituted this compound Stock Solutions
| Solvent | Concentration | Storage Temp. | Duration of Stability | Container | Source(s) |
| DMSO | 100 mg/mL | -80°C | 1 year | N/A | [1] |
| DMSO | 100 mg/mL | -20°C | 1 month | N/A | [1] |
| Water for Injection | 1 mg/mL | 4°C (Refrigerator) | 21 days (Protected from light) | Glass | [10] |
| 0.9% Sodium Chloride | 1 mg/mL | 2°C to 8°C (Refrigerator) | 24 hours | Original Vial | [5] |
Table 3: Stability of Diluted this compound Working Solutions
| Diluent | Concentration | Storage Temp. | Duration of Stability | Source(s) |
| Dextrose 5% in water, Ringer's injection, or 0.9% NaCl | 20 µg/mL | -20°C | No degradation after 4 weeks | [8] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Powder to Create a Stock Solution
-
Objective : To prepare a concentrated stock solution from lyophilized this compound powder.
-
Materials :
-
Vial of lyophilized this compound
-
Anhydrous, high-purity DMSO or sterile Water for Injection
-
Sterile, single-use polypropylene microcentrifuge tubes
-
-
Procedure :
-
Before opening, allow the vial of this compound powder to warm to room temperature.[11]
-
Perform all steps in a Class II biological safety cabinet.
-
Carefully add the required volume of solvent (e.g., DMSO) to the vial to achieve the desired concentration (e.g., 100 mg/mL).[1]
-
Recap the vial and vortex gently until the powder is completely dissolved. The solution should be clear.
-
Immediately aliquot the stock solution into single-use, light-protecting (amber) tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year in DMSO).[1]
-
Protocol 2: Preparation of a Final Working Solution
-
Objective : To dilute the concentrated stock solution to the final concentration required for the experiment.
-
Materials :
-
Frozen aliquot of this compound stock solution
-
Sterile cell culture medium or appropriate buffer (e.g., 0.9% NaCl)
-
-
Procedure :
-
Thaw one aliquot of the stock solution at room temperature.
-
In the biological safety cabinet, perform a serial dilution of the stock solution with the appropriate sterile medium or buffer to reach the final desired concentration.
-
Ensure the pH of the final solution is below 6.0 to prevent precipitation.[8]
-
Use the final working solution immediately for the experiment.
-
Troubleshooting Guide
Problem: The reconstituted solution is cloudy or contains a precipitate.
-
Possible Cause 1 : The pH of the solution is too high (above 6.0).[8]
-
Solution : Ensure the diluent is sufficiently acidic (pH 3.5-5.5). Do not use alkaline buffers for dilution.
-
-
Possible Cause 2 : The DMSO used for reconstitution was not anhydrous.[1]
-
Solution : Discard the solution and prepare a new one using fresh, high-purity, anhydrous DMSO.
-
-
Possible Cause 3 : The solubility limit has been exceeded.
-
Solution : Review the solubility data and adjust the concentration accordingly.
-
Problem: Inconsistent or poor results in the experiment.
-
Possible Cause 1 : Degradation of this compound due to improper storage.
-
Possible Cause 2 : Loss of potency from repeated freeze-thaw cycles.[1]
-
Solution : Always aliquot stock solutions after reconstitution. Discard any stock solution that has been frozen and thawed multiple times.
-
-
Possible Cause 3 : The compound was not fully dissolved during reconstitution.
-
Solution : Visually inspect the reconstituted solution to ensure it is clear and free of particulate matter before making further dilutions.
-
Visual Diagrams
Caption: Experimental workflow for this compound solution preparation.
Caption: Troubleshooting decision tree for common this compound issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound | C43H57N5O11S | CID 43116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. medicines.org.uk [medicines.org.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. Monographie - this compound - Stabilis 4.0 [stabilis.org]
- 11. biosynth.com [biosynth.com]
Technical Support Center: Addressing Challenges of Vindesine Sulfate Infiltration in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing Vindesine Sulfate infiltration during animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is infiltration a concern in animal studies?
A1: this compound is a chemotherapy agent belonging to the vinca alkaloid family.[1] It functions by disrupting microtubule formation, which is crucial for cell division, leading to cell cycle arrest and apoptosis.[2][3][4] In animal studies, it is used to investigate its anticancer efficacy and toxicological profile.[5] However, this compound is a potent vesicant, meaning its accidental leakage from a blood vessel into the surrounding subcutaneous tissue (infiltration or extravasation) can cause severe local tissue irritation, inflammation, and necrosis.[1][6] This can compromise animal welfare, lead to confounding experimental results, and necessitate the euthanasia of the animal.
Q2: What are the visual signs of this compound infiltration in small animals like mice and rats?
A2: Early detection is critical for managing infiltration. Researchers should be vigilant for the following signs at and around the injection site:
-
Swelling and Edema: One of the first and most common signs.[7]
-
Erythema (Redness): Indicates an inflammatory response.[7]
-
Blanching: The skin may appear pale immediately around the needle tip.
-
Lack of Blood Return: Inability to aspirate blood from an intravenous catheter.
-
Increased Resistance during Injection: A noticeable change in the pressure required to administer the substance.
-
Vocalization or Signs of Pain: The animal may exhibit signs of distress upon injection.
Late-stage signs can include blistering, ulceration, and the formation of a hard, necrotic eschar.[6]
Q3: What is the immediate course of action if this compound infiltration is suspected?
A3: If infiltration is suspected, prompt action is crucial to mitigate tissue damage. Follow these steps:
-
Stop the infusion immediately. [8]
-
Do not remove the cannula or needle. [9]
-
Attempt to aspirate: Gently try to withdraw as much of the extravasated drug as possible from the cannula or needle.[8]
-
Administer the antidote: Hyaluronidase is the recommended antidote for vinca alkaloid extravasation.[9][10] (See detailed protocol below).
-
Remove the cannula or needle.
-
Apply warm compresses: Use a warm, dry compress on the affected area for 15-20 minutes, repeated four times a day for the first 24 hours.[10] Do NOT use cold compresses , as this can worsen tissue damage from vinca alkaloids.[6]
-
Elevate the limb: If applicable, elevate the affected limb to help reduce swelling.[10]
-
Document the event: Record the date, time, animal ID, estimated volume of infiltration, and all actions taken. Photographic documentation is also recommended.
-
Monitor the animal closely: Observe the site daily for signs of progression and consult with veterinary staff.
Troubleshooting Guide
Problem: Difficulty in achieving successful intravenous (tail vein) injection in mice.
| Possible Cause | Solution |
| Veins are not dilated | Warm the mouse's tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes before injection to cause vasodilation. |
| Improper restraint | Use an appropriate restraint device to secure the mouse and minimize movement. Ensure the tail is properly positioned and stabilized. |
| Incorrect needle angle and depth | The needle should be inserted at a shallow angle (approximately 10-15 degrees) with the bevel facing up. The vein is very superficial. |
| Needle is not in the vein | A successful injection will have no resistance. If you feel resistance or see a subcutaneous bleb form, you are not in the vein. Withdraw the needle and try a more proximal site. |
| Dehydration of the animal | Ensure animals are well-hydrated, as dehydration can lead to poor venous access. |
Problem: this compound solution appears cloudy or has precipitates.
| Possible Cause | Solution |
| Improper reconstitution or dilution | Follow the manufacturer's instructions for reconstitution carefully. Use the recommended diluent (e.g., 0.9% Sodium Chloride). |
| Incompatibility with other agents | Do not mix this compound in the same syringe with other drugs unless their compatibility is confirmed. |
| Temperature fluctuations | Store the reconstituted solution according to the manufacturer's recommendations, typically refrigerated and protected from light. Allow the solution to come to room temperature before injection to reduce viscosity and animal discomfort. |
Experimental Protocols
Protocol for Induction of this compound Extravasation Injury in a Mouse Model
This protocol is adapted from models using other vinca alkaloids to study extravasation injury.
Materials:
-
This compound for injection
-
Sterile 0.9% Sodium Chloride for reconstitution
-
Insulin syringes with 29G or 30G needles
-
Anesthetic agent (e.g., isoflurane)
-
Electric clippers
-
Digital calipers
-
Camera for documentation
Procedure:
-
Animal Preparation: Anesthetize the mouse using an approved protocol. Shave a small area on the dorsal flank.
-
Drug Preparation: Reconstitute this compound with sterile 0.9% Sodium Chloride to a final concentration of 0.1 mg/mL.
-
Induction of Extravasation:
-
Carefully pinch the shaved skin to form a small tent.
-
Insert the needle of an insulin syringe containing 50 µL of the this compound solution into the intradermal or subcutaneous space.
-
Inject the solution to create a visible bleb.
-
A control group should be injected with an equal volume of sterile 0.9% Sodium Chloride.
-
-
Monitoring and Assessment:
-
Monitor the animals daily for clinical signs of toxicity and local tissue reaction.
-
Measure the area of erythema and any subsequent ulceration daily using digital calipers (length x width).
-
Photograph the injection sites at consistent time points.
-
At predetermined endpoints, euthanize the animals and collect the affected skin and underlying tissue for histological analysis.
-
Protocol for Hyaluronidase Treatment of this compound Extravasation
Materials:
-
Hyaluronidase for injection (150 U/mL)
-
Sterile 0.9% Sodium Chloride for dilution
-
Tuberculin syringes with 27G or 30G needles
Procedure:
-
Preparation of Hyaluronidase: Dilute the hyaluronidase solution with sterile 0.9% Sodium Chloride to a final concentration of 15 U/mL.
-
Administration:
-
Within one hour of the suspected extravasation event, administer the diluted hyaluronidase.
-
Inject small volumes (e.g., 0.1 to 0.2 mL) subcutaneously or intradermally around the periphery of the extravasation site.
-
The total dose will depend on the estimated volume of extravasated this compound. A general guideline is a 1:1 volume ratio of hyaluronidase solution to the estimated extravasated drug volume.[11]
-
Quantitative Data Summary
The following table summarizes a histological scoring system for cutaneous wounds in mice, which can be adapted to quantify the tissue damage from this compound infiltration.[12][13]
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 |
| Re-epithelialization | No re-epithelialization | Partial re-epithelialization | Complete re-epithelialization | - | - |
| Granulation Tissue | No granulation tissue | Minimal granulation tissue | Moderate granulation tissue | Abundant granulation tissue | - |
| Inflammation | Severe inflammation | Moderate inflammation | Mild inflammation | No inflammation | - |
| Collagen Deposition | No collagen | Loose, disorganized collagen | Organized collagen bundles | Dense, mature collagen | - |
| Necrosis | Extensive necrosis | Moderate necrosis | Mild necrosis | No necrosis | - |
Researchers can adapt this scoring system based on the specific parameters of their study. The total score provides a quantitative measure of tissue damage and repair.
Visualizations
Signaling Pathway of this compound-Induced Cell Death
Caption: this compound-induced cell death pathway.
Experimental Workflow for Managing this compound Infiltration
Caption: Workflow for managing this compound infiltration.
Logical Relationship of Factors Influencing Infiltration Injury Severity
Caption: Factors influencing infiltration injury severity.
References
- 1. Pharmacology, clinical efficacy and adverse effects of this compound, a new vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ijsra.net [ijsra.net]
- 4. researchgate.net [researchgate.net]
- 5. Toxicology of vindesine (desacetyl vinblastine amide) in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview, prevention and management of chemotherapy extravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Extravasation in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are current recommendations for treatment of drug extravasation? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 9. Hyaluronidase for Extravasation: Protocol and Management - Creative Enzymes [creative-enzymes.com]
- 10. mdanderson.org [mdanderson.org]
- 11. aaha.org [aaha.org]
- 12. Histology Scoring System for Murine Cutaneous Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histology Scoring System for Murine Cutaneous Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the efficacy of Vindesine Sulfate through novel drug combinations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving novel drug combinations with Vindesine Sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how can its efficacy be enhanced?
This compound is a vinca alkaloid chemotherapeutic agent that primarily works by inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to metaphase arrest in dividing cells, ultimately triggering apoptosis. The efficacy of this compound can be enhanced by combining it with other agents that target complementary pathways, overcome resistance mechanisms, or have synergistic cytotoxic effects.
Q2: Which signaling pathways are commonly targeted to enhance this compound's efficacy?
Commonly targeted pathways include those involved in cell cycle regulation, apoptosis, and drug resistance. For instance, combining this compound with agents that inhibit anti-apoptotic proteins (e.g., Bcl-2 family inhibitors) or modulate cell cycle checkpoints can increase its cytotoxic effects.
Q3: Are there known mechanisms of resistance to this compound?
Yes, resistance to this compound can develop through several mechanisms, including the overexpression of drug efflux pumps (like P-glycoprotein), alterations in tubulin structure, and upregulation of pro-survival signaling pathways.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lower-than-expected cytotoxicity in combination therapy. | - Suboptimal drug concentrations.- Antagonistic drug interaction.- Cell line-specific resistance. | - Perform a dose-matrix titration to identify synergistic concentration ranges.- Review the literature for known interactions between the drug classes.- Characterize the expression of resistance markers (e.g., P-glycoprotein) in your cell line. |
| Inconsistent results in cell viability assays. | - Uneven cell seeding.- Edge effects in multi-well plates.- Variability in drug preparation. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media.- Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| Difficulty in assessing synergy (e.g., calculating CI values). | - Inappropriate experimental design for synergy analysis.- Data not conforming to the assumptions of the model (e.g., Chou-Talalay). | - Use a fixed-ratio or a checkerboard experimental design.- Ensure your dose-response curves are well-defined for each drug individually before testing combinations. |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, the combination drug, and the combination of both. Include a vehicle control.
-
Incubation: Incubate the cells for a period determined by the cell line's doubling time (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine IC50 values.
Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the drug combinations as described in the cytotoxicity protocol.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathways and Workflows
Refining Vindesine Sulfate treatment schedules for optimal therapeutic outcome
Vindesine Sulfate Treatment: Technical Support & Optimization Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for refining this compound treatment schedules to achieve optimal therapeutic outcomes. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound is a semi-synthetic vinca alkaloid derived from vinblastine.[1] Its primary mechanism involves inhibiting the polymerization of tubulin into microtubules.[2][3] Microtubules are critical components of the mitotic spindle, which is essential for segregating chromosomes during cell division.[2][3] By disrupting microtubule dynamics, this compound causes cell cycle arrest in the metaphase (M-phase) of mitosis, which ultimately leads to programmed cell death (apoptosis) in rapidly dividing cancer cells.[3][4]
Q2: What are the standard starting dosages and administration routes for this compound?
This compound is for intravenous (IV) use only and should be administered by experienced personnel, as intrathecal administration is fatal.[5][6] The drug is typically given as a single rapid bolus injection at weekly intervals.[5] Dosing is calculated based on body surface area (BSA).
| Patient Group | Recommended Starting Dose | Administration Schedule |
| Adults | 3 mg/m² | Weekly IV bolus injection[5][7] |
| Children | 4 mg/m² | Weekly IV bolus injection[5][8] |
| Note: Vindesine has been discontinued in some markets, including the US and Canada.[8] Dosage information is based on historical clinical data. |
Q3: What are the primary dose-limiting toxicities associated with this compound?
The main toxicities that limit the dosage of this compound are myelosuppression and neurotoxicity.[9][10]
| Toxicity Type | Clinical Manifestation | Monitoring & Onset | Management |
| Myelosuppression | Granulocytopenia (a drop in white blood cells) is the most common dose-limiting factor.[5] Thrombocytopenia (low platelets) and mild anemia can also occur.[5][11] | Granulocyte count nadir (lowest point) typically occurs 3-5 days after administration, with recovery within 7-10 days.[5] Regular blood counts are essential.[11] | Dose reduction or delay of the next cycle if granulocyte counts are too low (e.g., <1,500 cells/mm³).[7] |
| Neurotoxicity | Peripheral neuropathy, including numbness, tingling, or pain in the hands and feet, is a common concern.[11][12] Constipation and muscle pain can also occur.[5][12] | Monitor for neurological symptoms before each dose. Severity can increase with cumulative dosage. | Dose modification or discontinuation if neuropathy becomes severe.[11] |
Troubleshooting and Schedule Optimization
Q4: We are observing suboptimal anti-tumor effects with a standard weekly schedule. How can the treatment regimen be refined?
If suboptimal efficacy is observed, several factors should be considered before modifying the schedule.
-
Pharmacokinetic Variability: The pharmacokinetics of Vindesine are influenced by the administration schedule.[13] Continuous IV infusions (e.g., over 2-5 days) have been explored and result in lower peak serum concentrations but a longer duration of exposure compared to bolus injections.[13] This trade-off may be beneficial for certain tumor types.
-
Combination Therapy Sequencing: When using Vindesine in combination with other agents, the sequence of administration is critical. For instance, studies with the related vinca alkaloid vincristine and anthracyclines (like doxorubicin) show that administering the drugs on the same day can be antagonistic.[14][15] The proposed mechanism is that doxorubicin activates p53, leading to cell-cycle arrest, which in turn inhibits the apoptosis-inducing action of the vinca alkaloid.[15] A schedule where the drugs are administered on different days may yield a stronger anti-tumor effect.[14][15]
Q5: How should the dose be adjusted in response to severe myelosuppression?
Severe myelosuppression requires immediate attention and dose modification to prevent complications like infection.
-
General Guideline: A common clinical approach is to delay the next dose until blood counts recover. For example, treatment may be withheld if the granulocyte count is below 1,500 cells/mm³ or the platelet count is below 100,000 cells/mm³.[7]
-
Dose Reduction: Upon recovery, the subsequent dose should be reduced. The exact reduction percentage depends on the severity of the nadir and institutional protocols but often ranges from 25% to 50%.
-
Hepatic Function: As Vindesine is primarily cleared by the liver, impaired hepatic function can increase toxicity.[5] Dose reduction is recommended for patients with a direct serum bilirubin value above 3 mg/100 mL (a guideline for the related drug vincristine).[16]
Q6: What experimental approaches can be used to identify an optimal treatment schedule in a preclinical setting?
A systematic, multi-step approach is required to define an optimal schedule preclinically.
-
In Vitro Cytotoxicity Screening: Determine the half-maximal inhibitory concentration (IC50) of Vindesine in your cancer cell lines of interest to establish a baseline for effective concentrations.
-
Cell Cycle Analysis: Use flow cytometry to confirm that Vindesine induces M-phase arrest at the determined IC50 concentrations. This verifies the drug's on-target effect.
-
In Vivo Efficacy Studies: Employ tumor xenograft models to compare different treatment schedules. Key variables to test include:
-
Dosing Interval: Compare weekly vs. every two weeks.
-
Administration Method: Compare bolus injection vs. continuous infusion.
-
Combination Sequencing: If used with another agent, test concurrent vs. sequential administration (e.g., Drug A on Day 1, Vindesine on Day 3).
-
-
Toxicity Assessment: In the in vivo models, monitor animal body weight, complete blood counts, and signs of neurotoxicity to establish the maximum tolerated dose (MTD) for each schedule. The optimal schedule will be the one that provides the best anti-tumor efficacy with manageable toxicity.
Detailed Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol is designed to quantify the percentage of cells in different phases of the cell cycle following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are approximately 60-70% confluent at the time of harvest. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50 value) and a vehicle control (e.g., DMSO or saline). Incubate for a relevant time period (e.g., 24 hours).
-
Cell Harvest: Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the pellet with PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak is indicative of Vindesine-induced mitotic arrest.
Protocol 2: In Vivo Xenograft Model for Efficacy and Schedule Testing
This protocol outlines a general procedure for evaluating different this compound schedules in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)
-
Cancer cell line of interest, prepared in a suitable matrix (e.g., Matrigel)
-
This compound formulation for injection
-
Calipers for tumor measurement
-
Sterile syringes and needles
Methodology:
-
Tumor Implantation: Subcutaneously inject 1-10 million cells (cell line dependent) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Grouping: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 mice per group). Example groups:
-
Group 1: Vehicle Control (IV, weekly)
-
Group 2: this compound (e.g., 3 mg/m² equivalent, IV bolus, weekly)
-
Group 3: this compound (e.g., 3 mg/m² equivalent, IV bolus, bi-weekly)
-
Group 4: this compound (e.g., 1.2 mg/m²/day equivalent, continuous infusion for 5 days)
-
-
Drug Administration: Administer the drug according to the assigned schedule. For IV bolus, inject into the tail vein. For continuous infusion, a surgically implanted osmotic pump may be required.
-
Efficacy and Toxicity Monitoring:
-
Efficacy: Continue to measure tumor volume throughout the study. The primary endpoint is often tumor growth inhibition (TGI).
-
Toxicity: Monitor mouse body weight at each tumor measurement. A significant weight loss (>15-20%) is a sign of toxicity. Perform periodic blood draws for complete blood counts (CBC) to assess myelosuppression. Observe for any signs of distress or neurological impairment.
-
-
Study Termination: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Tumors can be excised for further histological or molecular analysis.
References
- 1. Vindesine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Vindesine | C43H55N5O7 | CID 40839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medicines.org.uk [medicines.org.uk]
- 6. vinBLAStine Sulfate [dailymed.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. encyclopedia.com [encyclopedia.com]
- 9. Pharmacology, clinical efficacy and adverse effects of this compound, a new vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology, Clinical Efficacy and Adverse Effects of this compound, A New Vinca Alkaloid | Semantic Scholar [semanticscholar.org]
- 11. What are the side effects of this compound? [synapse.patsnap.com]
- 12. [Administration of this compound for the treatment of malignant hematological tumors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of vindesine bolus and infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Optimized anti-tumor effects of anthracyclines plus Vinca alkaloids using a novel, mechanism-based application schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
Validation & Comparative
Vindesine Sulfate Versus Vincristine: A Comparative Analysis of Potency
A definitive guide for researchers and drug development professionals on the relative potency and mechanisms of Vindesine Sulfate and Vincristine, supported by preclinical and clinical data.
This guide provides a comprehensive comparison of this compound and Vincristine, two closely related vinca alkaloid chemotherapeutic agents. By examining their performance in preclinical cytotoxicity assays and clinical trials, this document aims to offer an objective resource for scientists and researchers in the field of oncology drug development.
In Vitro Potency: A Quantitative Comparison
The relative potency of this compound and Vincristine has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of drug potency, has been determined in several studies. Below is a summary of comparative IC50 values in a murine lymphoblastic leukemia cell line.
| Drug | Cell Line | IC50 (M) |
| Vincristine | L5178Y | 5.8 x 10-9 |
| Vindesine | L5178Y | 3.5 x 10-8 |
Data sourced from a comparative study on murine leukaemic lymphoblasts[1]
In this specific cell line, Vincristine demonstrated a higher potency, with a lower IC50 value compared to Vindesine. It is important to note that the relative potency of these agents can vary across different cell lines and experimental conditions.
Clinical Efficacy and Toxicity
A clinical trial conducted by the Pediatric Oncology Group compared the therapeutic effectiveness and toxicity of Vindesine-prednisone versus Vincristine-prednisone in children with acute lymphoblastic leukemia (ALL) in relapse. The key findings are summarized below.
| Treatment Group (in combination with Prednisone) | Patient Cohort | Complete Response Rate |
| Vindesine | Presumed sensitive to Vincristine (n=20) | 55% |
| Vincristine | Presumed sensitive to Vincristine (n=19) | 37% |
| Vindesine/Vincristine | Resistant to Vincristine (n=37) | 19% |
Data from a Pediatric Oncology Group study in children with relapsed ALL.
In patients presumed to be sensitive to Vincristine, the combination of Vindesine and Prednisone resulted in a higher complete response rate compared to the Vincristine and Prednisone combination. However, the study also reported that Vindesine was associated with greater toxicity, including paraesthesias, peripheral neuropathy, and ileus.
Mechanism of Action: Disruption of Microtubule Dynamics
Both Vindesine and Vincristine exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, the protein subunit of microtubules, these vinca alkaloids inhibit the assembly of microtubules. This disruption of microtubule polymerization leads to mitotic arrest in the M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.
The signaling cascade initiated by vinca alkaloid-induced microtubule disruption can involve various pathways. One such pathway is the NF-κB/IκB signaling cascade, which has been implicated in the mediation of apoptosis following treatment with these agents.[2]
Vinca Alkaloid Induced Apoptosis Pathway
Experimental Protocols
The following are generalized protocols for common assays used to determine the cytotoxicity of chemotherapeutic agents like Vindesine and Vincristine.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: The following day, treat the cells with a range of concentrations of this compound or Vincristine. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[3][4][5][6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the drug concentration.
Clonogenic Assay for Long-Term Survival
This assay assesses the ability of single cells to survive and proliferate to form colonies after drug treatment, providing a measure of long-term cytotoxicity.
-
Cell Plating: Prepare a single-cell suspension and plate a known number of cells into multi-well plates or petri dishes. The number of cells plated will depend on the expected toxicity of the treatment.
-
Drug Exposure: Allow the cells to adhere (for adherent cell lines) before treating them with various concentrations of this compound or Vincristine for a defined period.
-
Incubation: After drug exposure, wash the cells and replace the medium with fresh, drug-free medium. Incubate the plates for 1-3 weeks, allowing surviving cells to form colonies.
-
Colony Fixation and Staining: After the incubation period, fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid. Stain the fixed colonies with a staining solution like crystal violet.[7][8][9][10]
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well or dish.
-
Data Analysis: Calculate the plating efficiency (PE) for the control group and the surviving fraction (SF) for each treatment group. The SF is determined by dividing the number of colonies formed after treatment by the number of cells plated, corrected for the PE of the control cells. A dose-response curve can then be generated by plotting the SF against the drug concentration.
References
- 1. Comparative uptake, retention and action of vincristine, vinblastine and vindesine on murine leukaemic lymphoblasts sensitive and resistant to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Vinca alkaloid-induced apoptosis by NF-kappaB/IkappaB pathway in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. goldbio.com [goldbio.com]
- 7. Clonogenic Assay [bio-protocol.org]
- 8. Clonogenic Assay [en.bio-protocol.org]
- 9. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurotoxicity Profiles of Vindesine Sulfate and Vincristine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxicity profiles of two vinca alkaloid chemotherapeutic agents, Vindesine Sulfate and Vincristine. The information presented is collated from preclinical and clinical studies to support research and drug development efforts.
Introduction to Vinca Alkaloids
Vindesine and Vincristine are structurally similar antineoplastic drugs derived from the periwinkle plant, Catharanthus roseus. They are classified as microtubule-targeting agents and function by binding to β-tubulin, which disrupts the assembly of microtubules. This action halts cell division in the M-phase, leading to apoptosis in rapidly dividing cancer cells.[1][2] While effective, their clinical use, particularly that of Vincristine, is frequently limited by dose-dependent neurotoxicity.[3] This neurotoxicity stems from the disruption of axonal microtubules, which are crucial for maintaining neuronal structure and facilitating axonal transport.[4]
Comparative Neurotoxicity: Quantitative Data
While both drugs induce peripheral neuropathy, the incidence and severity can differ. Vincristine is widely regarded as the most neurotoxic of the vinca alkaloids.[3][5] However, clinical data has shown some variability. A 2023 study directly comparing the two in pediatric acute lymphoblastic leukemia (ALL) found a lower incidence of peripheral neurotoxic reactions with Vindesine.[6] Conversely, an older Pediatric Oncology Group study in a similar patient population concluded that Vindesine was associated with more overall toxicity, including peripheral neuropathy.[7]
The following table summarizes neurotoxicity incidence rates from comparative and individual clinical studies.
| Parameter | This compound | Vincristine | Study Population / Context |
| Incidence of Peripheral Neurotoxic Reaction | 2.08% (1 of 48 patients)[6] | 6.52% (3 of 46 patients)[6] | Head-to-head comparison in pediatric patients with Acute Lymphoblastic Leukemia (ALL).[6] |
| Severe (Grade 3/4) Motor Neuropathy | Data not specified in comparative trials. Described as having both neurotoxic and myelosuppressive dose-limiting toxicities.[3] | 1.9% (Grade 3) / 0% (Grade 4) in one large pediatric ALL study.[4] Another study reported Grade 3 neuropathy in 52.38% of pediatric patients with various malignancies.[8] | Data from separate, large-scale studies on Vincristine-Induced Peripheral Neuropathy (VIPN) in children.[4][8] |
| Severe (Grade 3/4) Sensory Neuropathy | Data not specified in comparative trials. | 1.6% (Grade 3) / 0% (Grade 4).[4] | Large pediatric ALL study.[4] |
| General Toxicity Comparison | Found to be more toxic than Vincristine in one study, with major toxicities including paraesthesias, peripheral neuropathy, and ileus.[7] | Found to be less toxic than Vindesine in the same study.[7] | Head-to-head comparison in children with relapsed ALL (Pediatric Oncology Group).[7] |
Note: The variability in reported incidence highlights the influence of different patient populations, treatment protocols, and assessment criteria (e.g., CTCAE version) on neurotoxicity outcomes.
Mechanisms of Neurotoxicity and Signaling Pathways
The fundamental mechanism of neurotoxicity for both Vindesine and Vincristine is the disruption of microtubule dynamics within neurons. However, recent research has uncovered an additional inflammatory pathway specific to Vincristine.
Microtubule Destabilization (Vindesine & Vincristine)
Both agents bind to the β-subunit of tubulin dimers. This binding inhibits the polymerization of tubulin into microtubules, leading to the disassembly of these critical structures. In non-dividing cells like neurons, this disruption impairs axonal transport, leading to axonal swelling and degeneration, which manifests clinically as peripheral neuropathy.
NLRP3 Inflammasome Activation (Vincristine-Specific)
Recent studies have identified a distinct neuroinflammatory mechanism for Vincristine-induced peripheral neuropathy (VIPN). Vincristine activates the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome within macrophages that infiltrate peripheral nerves. This activation leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into the potent pro-inflammatory cytokine IL-1β, which is subsequently released and contributes to neuropathic pain and gait disturbances. This pathway has not been specifically described for Vindesine.
Key Experimental Protocols
The assessment of neurotoxicity relies on standardized preclinical and clinical methodologies. Below are summaries of key experimental protocols used to evaluate vinca alkaloid-induced neuropathy.
Protocol 1: Assessment of Mechanical Allodynia in a Rodent Model
This protocol is used to measure pain-like behavior (mechanical hypersensitivity) in rodents following chemotherapy administration.
-
Model Induction:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.
-
Drug Administration: Vincristine Sulfate is administered intraperitoneally (i.p.) at a dose of 0.1 mg/kg/day for a cumulative dosing schedule (e.g., 5 consecutive days, followed by a 2-day rest, then another 5 days of injection).
-
-
Behavioral Testing:
-
Apparatus: Testing is conducted on an elevated metal mesh floor, allowing access to the plantar surface of the hind paws. Animals are acclimated to the testing environment.
-
Stimulation: A series of calibrated von Frey filaments with increasing stiffness (e.g., 1.0g to 26.0g) are applied to the mid-plantar surface of the hind paw.
-
Measurement: The paw withdrawal threshold is determined by identifying the minimal force (in grams) that elicits a brisk withdrawal response. A significant decrease in the paw withdrawal threshold compared to baseline or vehicle-treated animals indicates mechanical allodynia.
-
-
Workflow Diagram:
Protocol 2: Nerve Conduction Velocity (NCV) Studies in Rodents
NCV studies provide an objective, quantitative measure of peripheral nerve function by assessing the speed of electrical impulse propagation along the nerve.
-
Animal Preparation:
-
Anesthesia: The animal (rat or mouse) is anesthetized (e.g., with ketamine/xylazine or isoflurane) to prevent discomfort and movement artifacts.
-
Temperature Control: The animal's body and skin temperature are maintained at a constant physiological level (e.g., 32-34°C) using a warming lamp and pad, as low temperatures can slow nerve conduction.
-
-
Electrode Placement and Stimulation:
-
Nerve Selection: The sciatic-tibial nerve (for motor NCV) or sural nerve (for sensory NCV) are commonly assessed.
-
Stimulating Electrodes: Bipolar needle electrodes are placed at two distinct points along the nerve path (e.g., at the sciatic notch and the knee/ankle for the sciatic nerve).
-
Recording Electrodes: Recording electrodes are placed over a muscle innervated by the nerve (for motor NCV) or along the nerve trunk distally (for sensory NCV). A ground electrode is placed between the stimulating and recording sites.
-
-
Data Acquisition and Calculation:
-
Stimulation: A supramaximal electrical stimulus (e.g., 0.02 ms duration) is delivered at each stimulation point.
-
Latency Measurement: The time from the stimulus artifact to the onset of the muscle action potential (latency) is recorded for each stimulation site.
-
Distance Measurement: The distance between the two stimulation points is measured precisely.
-
Calculation: NCV (in meters/second) is calculated using the formula: NCV = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))
-
-
Interpretation: A significant decrease in NCV is indicative of demyelinating neuropathy, while a decrease in action potential amplitude (not velocity) suggests axonal neuropathy. Vinca alkaloids typically cause an axonal axonopathy.
Summary and Conclusion
Both this compound and Vincristine are effective chemotherapeutic agents whose primary dose-limiting toxicity is neurotoxicity, driven by the disruption of axonal microtubules.
-
Vincristine is generally considered to have a higher propensity for inducing severe neurotoxicity.[5] Its neurotoxic profile is further distinguished by a newly understood inflammatory component involving the activation of the NLRP3 inflammasome in macrophages.
-
This compound is often reported to be less neurotoxic than Vincristine, although some clinical evidence, particularly in pediatric relapsed ALL, has suggested it may have a greater overall toxicity profile.[6][7] Unlike Vincristine, Vindesine's dose-limiting toxicities include both myelosuppression and neurotoxicity.[3]
The choice between these agents may depend on the specific cancer type, treatment protocol, patient population, and tolerance for their distinct toxicity profiles. The elucidation of the NLRP3 inflammasome pathway for Vincristine opens new avenues for targeted therapeutic strategies to mitigate its specific neurotoxic effects, a mechanism not currently associated with Vindesine. Further head-to-head clinical trials with standardized neurotoxicity grading are needed to definitively delineate the comparative risk profiles of these two important drugs.
References
- 1. Vincristine-Induced Peripheral Neuropathy in Childhood Acute Lymphoblastic Leukemia: Genetic Variation as a Potential Risk Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of Replacing Vindesine with Vincristine in R-ACVBP Regimen for the Treatment of Large B Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patterns and severity of vincristine-induced peripheral neuropathy in children with acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of the clinical neurotoxicity of the vinca alkaloids vincristine, vinblastine, and vindesine with their effects on cultured rat midbrain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 7. A study of toxicity and comparative therapeutic efficacy of vindesine-prednisone vs. vincristine-prednisone in children with acute lymphoblastic leukemia in relapse. A Pediatric Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vincristine-Induced Peripheral Neuropathy in Children With Malignancy and the Effect of Missed Doses on Treatment Success - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Properties of Vinca Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of four key vinca alkaloids: vincristine, vinblastine, vinorelbine, and vindesine. The information presented is supported by experimental data from various studies to aid in research and development efforts within the field of oncology.
Overview of Vinca Alkaloid Pharmacokinetics
Vinca alkaloids, a class of anti-mitotic agents derived from the Madagascar periwinkle, are widely used in chemotherapy.[1] Despite their structural similarities, they exhibit distinct pharmacokinetic profiles that influence their clinical efficacy and toxicity. Generally, vinca alkaloids are characterized by a large apparent total distribution volume, rapid total plasma clearance, and a long terminal half-life.[2][3] The primary route of elimination for these compounds is through fecal excretion, with urinary excretion being generally low.[2][3] It is also important to note that the pharmacokinetics of vinca alkaloids can be dose- and time-dependent, often showing significant inter- and intra-individual variability.[2][3]
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for vincristine, vinblastine, vinorelbine, and vindesine based on data from human studies. These values represent the mean and standard deviation where available and are intended for comparative purposes.
| Pharmacokinetic Parameter | Vincristine | Vinblastine | Vinorelbine | Vindesine |
| Terminal Half-life (t½γ) | 22.6 - 85 hours[4][5] | ~24.8 hours[6] | 27.7 - 43.6 hours[7] | ~24.2 hours[6] |
| Plasma Clearance (CL) | 141.9 mL/min/1.73 m²[4] | 541 +/- 124 ml/kg/hr[8] | 0.97 - 1.26 L/hr/kg[9] | 0.53 L/h/kg[10] |
| Volume of Distribution (Vd) | 167.6 L/1.73 m² (steady state)[4] | 37.6 +/- 8.6 liters/kg[8] | 25.4 - 40.1 L/kg (steady state)[9] | 598 +/- 294 liters[11] |
| Protein Binding | >90%[5] | 99%[6] | 80-90%[9] | Not specified |
| Bioavailability (Oral) | Not applicable (IV only) | Not applicable (IV only) | ~40%[12] | Not applicable (IV only) |
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily obtained through clinical trials involving cancer patients. The methodologies employed in these studies are crucial for the interpretation of the results.
Sample Collection and Analysis
In typical pharmacokinetic studies of vinca alkaloids, blood samples are collected from patients at multiple time points following intravenous administration.[4][13] For oral formulations, such as with vinorelbine, blood samples are taken after ingestion.[12] Plasma is then separated from the blood samples for drug concentration analysis.
The quantification of vinca alkaloids in plasma is commonly performed using validated analytical methods such as:
-
High-Performance Liquid Chromatography (HPLC) : This technique is frequently used for its specificity and precision in separating the parent drug from its metabolites.[7][14]
-
Liquid Chromatography-Mass Spectrometry (LC/MS-MS) : This highly sensitive and specific method is used for accurate quantification of drug concentrations, especially at low levels.[13]
-
Radioimmunoassay (RIA) : This method, often used in earlier studies, utilizes antibodies specific to the drug molecule to measure its concentration.[11][15]
Pharmacokinetic Modeling
The plasma concentration-time data are then analyzed using pharmacokinetic modeling software. A multi-compartment model, often a three-compartment open model, is typically used to describe the distribution and elimination phases of the vinca alkaloids.[4][11][15] This modeling allows for the calculation of the key pharmacokinetic parameters listed in the table above.
Metabolism and Efflux Pathways
The metabolism and transport of vinca alkaloids are critical determinants of their pharmacokinetic profiles and potential for drug-drug interactions.
Hepatic Metabolism via CYP3A4
Vinca alkaloids are extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][9] This metabolic pathway is a key contributor to the clearance of these drugs. The activity of CYP3A4 can be influenced by co-administered drugs that are either inhibitors or inducers of this enzyme, leading to potential drug interactions.[2]
Caption: Hepatic metabolism of vinca alkaloids by the CYP3A4 enzyme.
P-glycoprotein Mediated Efflux
P-glycoprotein (P-gp), an ATP-dependent efflux pump, plays a significant role in the disposition of vinca alkaloids.[16] P-gp is expressed in various tissues, including the liver, intestines, and the blood-brain barrier. It actively transports vinca alkaloids out of cells, which can limit their intracellular concentration and contribute to drug resistance.[16][17]
Caption: P-glycoprotein mediated efflux of vinca alkaloids from a cancer cell.
Mechanism of Action and Downstream Effects
The primary mechanism of action for vinca alkaloids is the disruption of microtubule dynamics.[7] By binding to tubulin, they inhibit the polymerization of microtubules, which are essential components of the mitotic spindle.[7] This disruption leads to an arrest of the cell cycle in the M-phase (mitosis) and ultimately triggers apoptosis (programmed cell death).[7]
Caption: Mechanism of action of vinca alkaloids leading to apoptosis.
Conclusion
The pharmacokinetic properties of vinca alkaloids are complex and vary among the different analogues. Understanding these differences in their absorption, distribution, metabolism, and excretion is essential for optimizing their therapeutic use and minimizing toxicity. The role of CYP3A4 and P-glycoprotein in their disposition highlights the potential for significant drug-drug interactions, which should be carefully considered in clinical practice. Further research into the specific metabolic pathways and transport mechanisms will continue to refine our understanding and application of these important anticancer agents.
References
- 1. Chemotherapy - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Vinblastine pharmacokinetics measured by a sensitive enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Phase I Comparative Pharmacokinetic and Safety Study of Two Intravenous Formulations of Vinorelbine in Patients With Advanced Non-Small Cell Lung Cancer [frontiersin.org]
- 5. ovid.com [ovid.com]
- 6. Pharmacokinetics of vindesine and vincristine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of vinblastine by continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP3A4 is mainly responsibile for the metabolism of a new vinca alkaloid, vinorelbine, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. Vinca alkaloid drugs promote stress-induced translational repression and stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. A phase I and pharmacokinetic study of liposomal vinorelbine in patients with advanced solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vincristine dosing, drug exposure and therapeutic drug monitoring in neonate and infant cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijsra.net [ijsra.net]
- 16. Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.mdedge.com [cdn.mdedge.com]
Evaluating the Synergistic Effects of Vindesine Sulfate with Other Chemotherapeutics: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the synergistic potential of chemotherapeutic agents is paramount in designing effective combination therapies. This guide provides a comprehensive comparison of Vindesine Sulfate's synergistic effects with other key chemotherapeutics, supported by available clinical data and detailed experimental methodologies.
This compound, a vinca alkaloid, functions by inhibiting microtubule polymerization, leading to mitotic arrest in rapidly dividing cancer cells. Its efficacy is often enhanced when used in combination with other anticancer drugs. This guide focuses on its synergistic interactions with cisplatin and etoposide, particularly in the context of lung cancer, presenting clinical outcomes and outlining the necessary experimental protocols to evaluate such synergies in a preclinical setting.
Clinical Synergies of this compound in Combination Therapies
Clinical trials have explored the efficacy of this compound in combination with other chemotherapeutic agents, most notably cisplatin and etoposide, in treating various cancers, with a significant focus on non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).
This compound and Cisplatin
The combination of this compound and cisplatin has been a cornerstone in the treatment of advanced NSCLC. Several studies have demonstrated that this combination leads to higher response rates and improved survival compared to Vindesine monotherapy.
A randomized study in patients with inoperable NSCLC showed a significantly higher overall partial response rate of 33% for the Vindesine and cisplatin combination, compared to 7% for Vindesine alone. This translated into a notable survival advantage, with a median survival of 11 months for the combination therapy group versus 4 months for the monotherapy group[1]. Another randomized trial comparing two different dosages of cisplatin in combination with Vindesine for advanced NSCLC reported overall response rates of 33% and 39%, with median survival times of 10.8 and 9.0 months, respectively[2]. These findings underscore the significant anti-tumor activity of this combination.
However, it is crucial to note that some in vitro studies have suggested a potential for antagonism between cisplatin and vinca alkaloids, including vindesine, when administered simultaneously. One study observed that cisplatin antagonized the cytotoxic effects of vindesine in A549 lung cancer cells when the cells were exposed to both agents at the same time[3]. This highlights the importance of the drug administration schedule in achieving synergistic effects in a clinical setting.
This compound and Etoposide
The combination of this compound and etoposide has been investigated as a treatment regimen for SCLC, particularly in patients with poor prognosis. This combination has been shown to be a practical and well-tolerated option, especially for elderly patients or those in a reduced clinical condition[4][5].
A study on patients with SCLC and poor physical condition treated with Vindesine and etoposide reported a median survival of 195 days, with minimal toxicity[4]. Another study in a similar patient population with extensive-stage SCLC demonstrated a response rate of 43.9% and a median survival time of 9.3 months, with fewer adverse effects compared to other established chemotherapy regimens[5].
This compound with Cisplatin and Etoposide (PEV Regimen)
The three-drug combination of cisplatin, etoposide, and Vindesine (PEV) has also been evaluated in lung cancer. A randomized trial in SCLC compared the two-drug regimen of etoposide and Vindesine (EV) with the three-drug combination including cisplatin (CEV). The CEV arm showed a significantly higher objective response rate (74%) compared to the EV arm (55%)[6]. However, this did not translate into a statistically significant improvement in overall survival[6].
In advanced NSCLC, a pilot study by the Southeastern Cancer Study Group using a combination of cisplatin, Vindesine, and etoposide reported a major response rate of 20% with acceptable toxicity[7].
Quantitative Analysis of Synergism: Combination Index and Dose-Reduction Index
To objectively quantify the synergistic, additive, or antagonistic effects of drug combinations, the Chou-Talalay method is widely employed. This method utilizes the Combination Index (CI) and the Dose-Reduction Index (DRI) to provide a quantitative measure of drug interactions.
-
Combination Index (CI):
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Dose-Reduction Index (DRI): The DRI quantifies the extent to which the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared with the doses of each drug alone. A DRI value greater than 1 indicates a favorable dose reduction.
The formula for the Combination Index for two drugs is: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂ [8]
Where (Dₓ)₁ and (Dₓ)₂ are the concentrations of drug 1 and drug 2 alone that are required to produce x% effect, and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce x% effect[8].
While clinical data suggests the synergistic potential of Vindesine combinations, there is a notable lack of publicly available in vitro studies that provide specific CI and DRI values for the combination of this compound with cisplatin or etoposide in lung cancer cell lines. Such data would be invaluable for optimizing dose ratios and scheduling in preclinical and clinical development.
Experimental Protocols for Evaluating Synergy
To determine the synergistic effects of this compound with other chemotherapeutics in a research setting, a standardized experimental workflow is essential. The following outlines a typical protocol for assessing in vitro synergy using a cell viability assay.
Key Experiment: In Vitro Synergy Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxic effects of anticancer drugs.
Experimental Workflow for Synergy Testing
Caption: Experimental workflow for in vitro synergy assessment.
Detailed Methodology:
-
Cell Culture:
-
Select appropriate cancer cell lines (e.g., A549 for NSCLC, H69 for SCLC).
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound, cisplatin, and etoposide in appropriate solvents (e.g., sterile water or DMSO).
-
Perform serial dilutions to obtain a range of concentrations for single-agent and combination treatments.
-
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound, the other chemotherapeutic agent (cisplatin or etoposide), and their combinations.
-
For combination studies, a constant ratio of the two drugs based on their individual IC50 values is often used.
-
Include untreated control wells and solvent control wells.
-
-
MTT Assay:
-
After the desired incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Generate dose-response curves for each drug alone and in combination.
-
Use specialized software (e.g., CompuSyn) to calculate the Combination Index (CI) and Dose-Reduction Index (DRI) values based on the Chou-Talalay method[9][10].
-
Mechanistic Insights into Synergistic Interactions
The synergistic effects of this compound in combination with other chemotherapeutics can be attributed to their distinct but complementary mechanisms of action, which can lead to enhanced cell cycle arrest and apoptosis.
Interplay of Mechanisms of Action
Caption: Converging pathways to apoptosis.
-
This compound: As a vinca alkaloid, Vindesine disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the M-phase. This prolonged mitotic arrest can trigger the intrinsic apoptotic pathway.
-
Cisplatin: This platinum-based compound forms DNA adducts and cross-links, which interfere with DNA replication and transcription[11]. The resulting DNA damage activates DNA damage response pathways, which can lead to cell cycle arrest and apoptosis if the damage is irreparable[12].
-
Etoposide: Etoposide is a topoisomerase II inhibitor. By inhibiting this enzyme, it prevents the re-ligation of DNA strands, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis.
The combination of Vindesine with a DNA-damaging agent like cisplatin or a topoisomerase II inhibitor like etoposide can create a multi-pronged attack on cancer cells. For instance, while Vindesine arrests cells in mitosis, making them potentially more susceptible to DNA damage, cisplatin or etoposide can induce that damage. This can lead to a more robust activation of apoptotic signaling pathways than either agent alone.
Potential Signaling Pathways Involved
While specific signaling pathways for Vindesine combinations are not extensively detailed in the available literature, the known mechanisms of the individual agents suggest the involvement of key apoptosis-regulating pathways:
-
Intrinsic (Mitochondrial) Apoptosis Pathway: Both microtubule disruption and DNA damage can lead to the activation of the Bcl-2 family of proteins, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspases, ultimately leading to apoptosis. The combination of a microtubule inhibitor and a DNA-damaging agent may synergistically modulate the expression and activity of pro- and anti-apoptotic Bcl-2 family members. For example, vinblastine, another vinca alkaloid, has been shown to induce rapid induction of the anti-apoptotic protein Mcl-1, and inhibition of this induction enhances apoptosis[13].
-
Cell Cycle Checkpoint Pathways: Cisplatin is known to induce cell cycle arrest at the G2 phase[14][15]. The combination with Vindesine, which acts at the M-phase, could result in a more comprehensive blockade of cell cycle progression, preventing cancer cells from repairing drug-induced damage and ultimately forcing them into apoptosis.
Further research is warranted to elucidate the specific signaling cascades that are synergistically modulated by the combination of this compound with cisplatin and etoposide. Techniques such as Western blotting to analyze the expression of key proteins in the apoptotic and cell cycle pathways, and flow cytometry for cell cycle and apoptosis analysis, would be crucial in these investigations.
References
- 1. Vindesine and cisplatin combination chemotherapy compared with vindesine as a single agent in the management of non-small cell lung cancer: a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin and vindesine combination chemotherapy for non-small cell lung cancer: a randomized trial comparing two dosages of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antagonism between cisplatin and vinca alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vindesine and etoposide: A practical and well-tolerated therapy for elderly patients or patients in reduced clinical condition with extensive-stage small-cell lung cancer (SCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscitechnol.com [medscitechnol.com]
- 6. A randomized study comparing etoposide and vindesine with or without cisplatin as induction therapy for small cell lung cancer. EORTC Lung Cancer Working Party - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination chemotherapy with vindesine, etoposide, and cisplatin in non-small cell lung cancer: a pilot study of the Southeastern Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 11. Cisplatin - Wikipedia [en.wikipedia.org]
- 12. Cell fate determination in cisplatin resistance and chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of events associated with cell cycle arrest at G2 phase and cell death induced by cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Low Doses of Cisplatin Induce Gene Alterations, Cell Cycle Arrest, and Apoptosis in Human Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Vindesine Sulfate: A Procedural Guide
Vindesine Sulfate is a potent cytotoxic agent used in research and medicine. Due to its hazardous nature, including being fatal if swallowed and causing serious eye damage, all materials that come into contact with it must be handled and disposed of following strict safety protocols to protect laboratory personnel and the environment.[1][2] Adherence to these procedures is critical for ensuring a safe laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, ensure all necessary safety measures are in place. This includes having access to an emergency shower and an eye-wash station.[1] All personnel must be trained in the correct procedures for handling cytotoxic drugs and managing spills.[2]
Required PPE:
-
Gloves: Wear two pairs of chemo-protectant, powder-free gloves with reinforced fingertips and long cuffs.[3][4] Gloves must be inspected for tears or holes before use.
-
Gown: A disposable, back-closing, long-sleeved, and impermeable gown is required.[4]
-
Eye and Face Protection: Use safety glasses with side shields or a full-face shield to protect against splashes and aerosols.[1][5]
-
Respiratory Protection: For handling powders or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[2][5]
Waste Segregation and Handling
Proper segregation is the most critical step in cytotoxic waste management. Any item that has come into direct or indirect contact with this compound is considered cytotoxic waste and must be disposed of accordingly.[6] This includes, but is not limited to:
-
Empty or partially empty vials
-
Syringes, needles, and other sharps
-
Contaminated personal protective equipment (gloves, gowns, masks)
-
Tubing and administration sets
-
Spill cleanup materials
These materials must be segregated at the point of use from all other waste streams.[6]
Step-by-Step Disposal Protocol
Step 1: Prepare Waste Containers Before beginning work, ensure properly labeled cytotoxic waste containers are within easy reach. This minimizes movement and the risk of contamination.
Step 2: Dispose of Sharps Immediately All sharps (needles, syringes, glass vials, etc.) must be placed directly into a designated cytotoxic sharps container.[4][7] Do not recap, bend, or break needles.[7]
Step 3: Dispose of Non-Sharp Waste Place all non-sharp contaminated items, such as used PPE, empty drug bags, and tubing, into a designated cytotoxic waste bag or container.[4][6] Administration sets should be discarded intact without being disconnected from the drug bag.[4]
Step 4: Seal and Secure Containers Once waste containers are full (typically two-thirds capacity), securely seal them to prevent leaks or spills. Do not overfill containers.
Step 5: Surface Decontamination Wipe down the work area (e.g., biological safety cabinet) with an appropriate decontaminating agent, such as alcohol, after handling is complete.[1] Dispose of the cleaning materials as cytotoxic waste.
Step 6: Final Disposal Store the sealed, labeled cytotoxic waste containers in a secure, designated area away from general traffic until they are collected by a licensed hazardous waste disposal service. The standard and required method for final disposal is high-temperature incineration.[6] All disposal activities must comply with local, state, and federal regulations.[2]
Spill Management Protocol
In the event of a spill, immediate and correct action is required to prevent exposure and contamination.
Step 1: Evacuate and Secure the Area Immediately alert others and evacuate the affected area.[1][2] Restrict access to prevent further spread of contamination.
Step 2: Don Full PPE Before attempting to clean the spill, don the full range of required PPE, including double gloves, an impermeable gown, eye protection, and a respirator.[2]
Step 3: Use a Cytotoxic Spill Kit Use a commercially available cytotoxic spill kit which contains all necessary materials for cleanup.[2]
Step 4: Contain and Clean the Spill
-
For powders: Gently cover with a damp absorbent pad to avoid generating dust.[2]
-
For liquids: Cover the spill with absorbent pillows or pads from the spill kit, working from the outside of the spill inward to prevent spreading.[4]
Step 5: Decontaminate the Area Once the bulk of the spill is absorbed, decontaminate the surface and any affected equipment by scrubbing with alcohol or another suitable agent.[1]
Step 6: Dispose of All Materials Place all cleanup materials, including used absorbent pads and contaminated PPE, into the designated cytotoxic waste container.[2]
Step 7: Report the Incident Document and report the spill according to your institution's safety protocols.
Data Summary: Cytotoxic Waste Containers
The table below outlines the specifications for containers used in the disposal of this compound waste.
| Container Type | Waste Category | Color Code | Labeling | Key Specifications |
| Sharps Container | Needles, Syringes, Vials, Contaminated Glassware | Red[6] | "Cytotoxic Waste", "Chemotherapy Waste", Biohazard Symbol | Puncture-proof, Leak-proof, Closeable Lid[6] |
| Waste Bag/Bin | Gloves, Gowns, Tubing, Wipes, Other Solid Waste | Red or Thick, Clear Plastic[4][6] | "Cytotoxic Waste", "Chemotherapy Waste", Biohazard Symbol | Leak-proof, Tear-resistant[7] |
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. angenechemical.com [angenechemical.com]
- 6. danielshealth.ca [danielshealth.ca]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Logistics for Handling Vindesine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Vindesine Sulfate, a potent cytotoxic agent. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.
Health Hazard Information
This compound is classified as a hazardous substance.[1] It is fatal if swallowed, causes serious eye damage, and is suspected of damaging fertility or the unborn child.[2][3] Exposure can lead to severe toxic effects, and ingestion of less than 5 grams may be fatal.[1] The compound is a potent antineoplastic agent that affects all dividing cells, not just cancerous ones.[1]
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is the primary defense against exposure to this compound. There is no safe level of exposure to cytotoxic chemotherapy drugs.[4]
| PPE Category | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves.[4][5] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[4][5] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Gown | Disposable, polyethylene-coated polypropylene gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[4][5][6] | Provides a barrier against splashes and contamination of personal clothing. Must be replaced every 2-3 hours or immediately after a spill or splash.[4] |
| Eye/Face Protection | Safety goggles and a full-face shield.[4][5][7] | Protects against splashes and aerosols entering the eyes and contaminating the face. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator.[4][6] | Necessary when handling the powder form of the drug or when there is a risk of aerosolization. |
| Footwear | Disposable shoe covers worn over closed-toe shoes.[4] | Prevents the spread of contamination outside of the handling area. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Wear one pair of chemotherapy-rated gloves when handling the external packaging.[5]
-
Store this compound in a designated, locked, and clearly labeled area away from incompatible materials such as strong oxidizing agents.[1][3]
-
The preparation of injectable solutions should be performed in a Class II laminar flow biological safety cabinet.[1]
Handling and Preparation:
-
Donning PPE: Before entering the designated handling area, don shoe covers, hair cover, N95 respirator, and face shield/goggles.[4] Wash hands thoroughly before putting on a chemotherapy gown and two pairs of chemotherapy-rated gloves.[4]
-
Preparation: Conduct all manipulations of this compound, especially when handling the powder, within a certified biological safety cabinet (BSC) or a containment ventilated enclosure to minimize aerosol generation.[1]
-
Spill Prevention: Use a plastic-backed absorbent pad on the work surface to contain any potential spills.
Disposal:
-
All materials that come into contact with this compound, including gloves, gowns, needles, syringes, and vials, are considered hazardous waste.[1]
-
Dispose of all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[1][8]
-
Used syringes and needles should not be crushed, clipped, or recapped but placed directly into an approved sharps container.[1][8]
-
Follow all local, state, and federal regulations for the disposal of cytotoxic waste.[1]
Emergency Procedures
In Case of Skin Contact:
-
Immediately remove contaminated clothing.[2]
-
Wash the affected area thoroughly with soap and lukewarm water for at least 15 minutes.[9] Avoid using hot water as it can increase skin absorption.[9]
-
Seek immediate medical attention.[9]
In Case of Eye Contact:
-
Immediately flush the eyes with copious amounts of water or an isotonic eyewash for at least 15 minutes, holding the eyelids open.[2][10]
-
Remove contact lenses if present and easy to do so.[2]
-
Seek immediate medical attention.[2]
In Case of Inhalation:
-
Move the individual to fresh air immediately.[2]
-
If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.
-
Seek immediate medical attention.[2]
In Case of Ingestion:
Spill Cleanup:
-
Evacuate and secure the area to prevent entry.
-
Don appropriate PPE, including a respirator. For large spills, a chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) may be necessary.[4]
-
Use a spill kit to absorb the spill. Gently cover the spill with absorbent material to avoid generating aerosols.
-
Carefully collect the contaminated absorbent materials and any broken containers.
-
Clean the spill area with a detergent solution followed by a deactivating agent if recommended by your institution's safety protocols.
-
Dispose of all cleanup materials as hazardous cytotoxic waste.[1][7]
Visual Workflow for Safe Handling of this compound
The following diagram outlines the critical steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. halyardhealth.com [halyardhealth.com]
- 5. aaha.org [aaha.org]
- 6. halyardhealth.com [halyardhealth.com]
- 7. ipservices.care [ipservices.care]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. safety.duke.edu [safety.duke.edu]
- 10. biosynth.com [biosynth.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
